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  • Product: 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid
  • CAS: 1006322-92-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, spectroscopic characterization, and potential applications, with a focus on providing practical insights for researchers in the field.

Chemical Identity and Structure

4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The core pyrazole ring is functionalized with an amino group at the C4 position, an ethyl group at the N1 position, and a carboxylic acid at the C3 position.[1] This specific arrangement of functional groups imparts the molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules.

The hydrochloride salt of this compound is also commonly encountered, which enhances its stability and solubility in aqueous media.[1]

Caption: Chemical structure of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.

Key Identifiers:
IdentifierValue
IUPAC Name 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid
CAS Number 1431965-02-4 (for hydrochloride salt)
Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Canonical SMILES CCN1C=C(C(=N1)C(=O)O)N
InChI Key DLGUWLUANRQGEG-UHFFFAOYSA-N (for hydrochloride salt)

Physicochemical Properties

While specific experimental data for the free acid form of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid is limited in publicly available literature, the properties of its hydrochloride salt and related pyrazole derivatives provide valuable insights.

PropertyValue/InformationSource
Molecular Weight (HCl salt) 191.61 g/mol [1]
Solubility The hydrochloride salt is noted to have enhanced solubility in water.[1]
Physical State Likely a solid at room temperature, based on related compounds.

Synthesis Strategies

The synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the construction of the pyrazole ring, followed by functional group manipulations. The general strategies include:

  • Cyclization Reactions: A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this specific molecule, ethyl 2-cyano-3-ethoxyacrylate can be reacted with ethylhydrazine, followed by hydrolysis of the resulting ester.

  • N-Alkylation: An alternative route involves the alkylation of a pre-formed 4-aminopyrazole-3-carboxylic acid ester with an ethylating agent, such as ethyl iodide or diethyl sulfate, followed by hydrolysis.

The final step often involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid, which can aid in purification and improve handling properties.[1]

Caption: General synthetic routes to 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.

Representative Experimental Protocol (Hydrolysis of Ethyl Ester):

The following is a generalized protocol for the hydrolysis of a pyrazole carboxylic acid ester to the corresponding carboxylic acid, based on procedures for similar compounds.

  • Dissolution: Dissolve the ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate starting material in a suitable solvent mixture, such as aqueous methanol or ethanol.

  • Base Addition: Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

The structure of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid and its hydrochloride salt can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy:

The IR spectrum of the hydrochloride salt exhibits characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[1]

  • N-H Stretch (Amino Group): Asymmetric and symmetric N-H stretching vibrations for the primary amine are expected around 3500-3300 cm⁻¹.[1]

  • C=O Stretch (Carboxylic Acid): A strong absorption band corresponding to the carbonyl stretch is anticipated in the region of 1730-1700 cm⁻¹.

  • N-H Bend (Amino Group): A bending (scissoring) mode for the primary amine is typically observed around 1611 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of the hydrochloride salt in a solvent like DMSO-d₆ would be expected to show the following key signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, around 12.0 ppm.[1]

  • Amino Protons (-NH₂): A broad singlet in the range of 6.25-6.94 ppm.[1]

  • Pyrazole Ring Proton: A singlet for the proton on the pyrazole ring.

  • Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons, showing characteristic coupling.

Mass Spectrometry:

The mass spectrum of the hydrochloride salt typically shows a protonated molecular ion peak (M+H)⁺ at m/z 191.[1] Common fragmentation patterns would involve the loss of the ethyl group or the carboxylic acid group.

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Substituted pyrazoles have demonstrated potential as:

  • Anti-inflammatory Agents: Many pyrazole derivatives exhibit anti-inflammatory properties.

  • Anticancer Agents: The pyrazole nucleus is a core component of several kinase inhibitors used in cancer therapy.

  • Antimicrobial Agents: Various pyrazole-containing compounds have shown antibacterial and antifungal activities.

While specific biological activity data for 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid is not extensively reported in the public domain, its structural features make it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets. The amino and carboxylic acid groups provide convenient handles for further chemical modification and derivatization.

Safety and Handling

Based on the safety data for related pyrazole derivatives, 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Irritation: May cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion: May be harmful if swallowed.

Always consult the specific Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid is a versatile building block with significant potential in the field of drug discovery and development. Its well-defined structure and the presence of multiple functional groups allow for a wide range of chemical modifications to explore structure-activity relationships. While further research is needed to fully elucidate its specific biological properties, the foundational information provided in this guide serves as a valuable resource for scientists working with this and related pyrazole compounds.

References

Sources

Exploratory

Technical Whitepaper: 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic Acid HCl

This is an in-depth technical guide on the chemical entity 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 1431965-02-4).[1] A Critical Scaffold for Purine-Mimetic and Kinase Inhibitor Design[1] CAS: 143...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical entity 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 1431965-02-4).[1]

A Critical Scaffold for Purine-Mimetic and Kinase Inhibitor Design[1]

CAS: 1431965-02-4 Formula: C₆H₉N₃O₂[1][2] · HCl Molecular Weight: 191.61 g/mol Role: Advanced Heterocyclic Intermediate[1]

Executive Summary

The compound 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid HCl represents a high-value heterocyclic building block in medicinal chemistry.[1] Unlike its more common isomers (e.g., 3-amino-4-carboxylates used in allopurinol-like drugs), this specific 4-amino-3-carboxy arrangement functions as a bioisostere of ortho-aminobenzoic acid (anthranilic acid).[1]

Its primary utility lies in its ability to undergo cyclocondensation reactions to form pyrazolo[4,3-d]pyrimidines .[1] These bicyclic systems are potent purine mimetics , widely utilized in the development of ATP-competitive kinase inhibitors, phosphodiesterase (PDE) inhibitors, and GPCR ligands.[1] The 1-ethyl substituent provides a specific hydrophobic vector often required to fill solvent-exposed pockets or hydrophobic clefts in target proteins.[1]

Chemical Profile & Properties[1][3][4][5][6][7]

The physicochemical profile of this compound dictates its handling and reactivity.[1] The hydrochloride salt form enhances stability and water solubility, facilitating aqueous workups during synthesis.[1]

PropertySpecificationTechnical Insight
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation of the amino group; store under inert gas.[1]
Solubility DMSO, Methanol, WaterHigh polarity due to the zwitterionic potential of the amino-acid core and HCl salt.[1]
pKa (Calc) ~3.5 (COOH), ~2.5 (Py-NH+)The pyrazole nitrogen lone pair is involved in aromaticity, making the ring electron-poor compared to simple amines.[1]
Regiochemistry 1-Ethyl, 3-Carboxy, 4-AminoCritical: Confirm regiochemistry via NOESY NMR.[1] The N1-Ethyl protons will show NOE with C5-H, but not with the carboxylate.[1]
Stability HygroscopicThe HCl salt will absorb atmospheric moisture.[1] Desiccate at -20°C.

Synthetic Utility & Mechanism[1][3]

The core value of CAS 1431965-02-4 is its "ortho-amino acid" geometry, which primes it for heterocyclization.[1]

The "Purine-Mimetic" Cyclization

The most frequent application is the synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones .[1] This transformation mimics the synthesis of quinazolinones from anthranilic acids.[1]

  • Mechanism: The C4-amino group attacks an electrophilic carbon source (e.g., formamide, triethyl orthoformate, or urea), followed by ring closure onto the C3-carboxylic acid (or its activated ester/amide).[1]

  • Result: A 6,5-fused bicyclic system that mimics the Adenine core of ATP.[1]

Amide Coupling (Peptidomimetics)

The C3-carboxylic acid can be coupled with amines using standard reagents (HATU, EDC).[1]

  • Challenge: The C4-amino group is nucleophilic and can cause self-polymerization.[1]

  • Solution: Use of the HCl salt suppresses the nucleophilicity of the amine.[1] Alternatively, transient protection (e.g., Boc) of the C4-amine may be required for high-yield couplings.[1]

Experimental Protocols

Protocol A: Synthesis of the Core (Retrosynthetic Logic)

While often purchased, the synthesis of this core validates its structural integrity.[1] The industrial route typically involves Nitration-Reduction .[1]

Step 1: Nitration

  • Precursor: 1-ethyl-1H-pyrazole-3-carboxylic acid (or its ethyl ester).[1]

  • Reagents: Fuming

    
    , 
    
    
    
    .[1]
  • Conditions: 60-80°C.[1]

  • Mechanism: Electrophilic aromatic substitution.[1] The C4 position is the most electron-rich and sterically accessible site for nitration in 1,3-disubstituted pyrazoles.[1]

Step 2: Reduction

  • Reagents:

    
     (g), 10% Pd/C, Methanol.[1]
    
  • Conditions: 3 atm, RT, 4 hours.

  • Outcome: Quantitative conversion of the 4-nitro group to the 4-amino group.[1]

Step 3: Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve free base in EtOAc, add HCl/Dioxane dropwise. Filter precipitate.[1][3]

Protocol B: Cyclization to Pyrazolo[4,3-d]pyrimidine (Application)

Objective: Synthesize a kinase inhibitor scaffold.[1]

  • Activation: Suspend CAS 1431965-02-4 (1.0 eq) in

    
     (5.0 eq). Reflux for 2 hours to form the acid chloride.[1] (Note: The amine is protonated, preventing side reactions).[1]
    
  • Amidation: Evaporate

    
    . Resuspend in DCM.[1][4] Add primary amine 
    
    
    
    (1.1 eq) and
    
    
    (3.0 eq) at 0°C. Stir to RT.
  • Cyclization: Treat the resulting amide with Triethyl Orthoformate (excess) and catalytic p-TsOH at 100°C.

  • Result: 5-substituted-1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.[1]

Visualization: Synthesis & Application Pathways[1][3][6]

The following diagrams illustrate the structural logic and synthetic pathways involving this CAS entity.

Diagram 1: Retrosynthesis and Forward Application

This flow demonstrates how the 4-amino-3-carboxy core acts as the linchpin between simple pyrazoles and complex drug targets.[1]

G Precursor 1-Ethyl-pyrazole-3-carboxylate Nitro 4-Nitro Intermediate Precursor->Nitro HNO3/H2SO4 (Nitration at C4) Target CAS 1431965-02-4 (4-Amino-3-COOH) Nitro->Target Pd/C, H2 (Reduction) Bicyclic Pyrazolo[4,3-d]pyrimidine (Kinase Inhibitor Core) Target->Bicyclic + Formamide/Urea (Cyclocondensation)

Caption: Synthetic trajectory from simple pyrazole precursors to the bioactive bicyclic kinase inhibitor core.

Diagram 2: Regiochemistry Logic

Understanding the specific numbering is vital to avoid confusion with the 3-amino-4-carboxy isomer.[1]

Struct cluster_reactivity Reactivity Profile N1 N1 (Ethyl) C5 C5 (H) N1->C5 C3 C3 (Carboxylic Acid) C3->N1 N2 Bridge Electrophile (COOH) Electrophile (COOH) C3->Electrophile (COOH) C4 C4 (Amino) C4->C3 Single Bond Nucleophile (NH2) Nucleophile (NH2) C4->Nucleophile (NH2) C5->C4 Double Bond

Caption: Structural connectivity of the pyrazole ring, highlighting the orthogonal reactivity of C3 and C4 substituents.[1]

Quality Control & Safety

Analytical Validation[1]
  • 1H NMR (DMSO-d6):

    • 
       1.35 (t, 3H, 
      
      
      
      of ethyl).[1]
    • 
       4.15 (q, 2H, 
      
      
      
      of ethyl).[1]
    • 
       8.20 (s, 1H, Pyrazole C5-H).[1]
      
    • 
       9-10 (br s, 
      
      
      
      and
      
      
      ).[1]
  • Mass Spectrometry:

    
     156.07 
    
    
    
    (Free base).[1] The HCl salt will not show the Cl mass in positive mode ESI.[1]
Safety Handling
  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1] The compound is an amine salt and may act as a sensitizer.[1]

References

  • Synthesis of Pyrazole-3-carboxylic acids: Title: "Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles." Source:Journal of Heterocyclic Chemistry. URL:[Link] (General reference for pyrazole regiochemistry).[1]

  • Application in Kinase Inhibitors: Title: "Pyrazolo[4,3-d]pyrimidine inhibitors of cyclin-dependent kinases."[1] Source:Journal of Medicinal Chemistry. URL:[Link] (Contextual grounding for the scaffold's utility).[1]

Sources

Foundational

4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid molecular weight and formula

This technical guide details the physicochemical profile, synthesis logic, and application scope of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid . Compound Monograph & Application Framework Part 1: Physicochemical Profi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis logic, and application scope of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid .

Compound Monograph & Application Framework

Part 1: Physicochemical Profile

Identity & Core Metrics

This compound serves as a bifunctional pyrazole scaffold, offering orthogonal reactivity at the C3-carboxylic acid and C4-amino positions. It is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.

ParameterValue
IUPAC Name 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid
Common Name 4-Amino-1-ethylpyrazole-3-carboxylic acid
CAS Number (Free Base) 1006322-92-4
CAS Number (HCl Salt) 1431965-02-4
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Exact Mass 155.0695 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (improved as HCl salt)
pKa (Predicted) Acidic COOH: ~3.5
Structural Topology

The regiochemistry of pyrazoles is a frequent source of error in synthesis. The 1-ethyl-3-carboxy substitution pattern distinguishes this scaffold from its 1-ethyl-5-carboxy isomer.

G N1 N1 (Ethyl) N2 N2 N1->N2 Single Ethyl Ethyl Group N1->Ethyl C3 C3 (COOH) N2->C3 Double C4 C4 (NH₂) C3->C4 Single COOH Carboxylic Acid C3->COOH C5 C5 (H) C4->C5 Double NH2 Amino Group C4->NH2 C5->N1 Single

Figure 1: Connectivity map of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid. Note the N1-ethyl and C3-carboxyl arrangement.[1][2]

Part 2: Synthetic Logic & Methodology

Retrosynthetic Strategy

Direct alkylation of 4-amino-1H-pyrazole-3-carboxylic acid often yields a mixture of N1 and N2 isomers. A more robust "Senior Scientist" approach involves cyclization to control regiochemistry or nitration/reduction of a pre-alkylated scaffold.

Route A: The Nitration-Reduction Sequence (Preferred for Purity)

This route avoids the handling of unstable hydrazine intermediates and establishes the N1-ethyl group early to lock regiochemistry.

  • Starting Material: Ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

  • Step 1 (Nitration): Electrophilic aromatic substitution using HNO₃/H₂SO₄. The pyrazole ring is deactivated, but the C4 position is the only available site for electrophilic attack.

  • Step 2 (Reduction): Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl) converts the 4-nitro group to the 4-amino group.

  • Step 3 (Hydrolysis): Saponification of the ester (LiOH/THF/H₂O) yields the target acid.

Experimental Protocol: Synthesis Workflow

Synthesis Start Start: Ethyl 1-ethyl-1H-pyrazole-3-carboxylate Nitration Step 1: Nitration (HNO3, H2SO4, 60°C) Start->Nitration Inter1 Intermediate: Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate Nitration->Inter1 Reduction Step 2: Reduction (H2, Pd/C, MeOH) Inter1->Reduction Inter2 Intermediate: Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate Reduction->Inter2 Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O, then HCl) Inter2->Hydrolysis Final Product: 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid Hydrolysis->Final

Figure 2: Step-wise synthetic pathway prioritizing regiochemical integrity.

Detailed Methodology (Self-Validating Protocol)
  • Step 1 (Nitration): Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in conc. H₂SO₄ at 0°C. Add fuming HNO₃ (1.1 eq) dropwise. Warm to 60°C for 2 hours. Validation: Monitor via TLC (EtOAc/Hex) for disappearance of starting material.

  • Step 2 (Reduction): Suspend the nitro intermediate in MeOH. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite. Validation: LC-MS should show M+H mass shift from Nitro (+46) to Amino (+16) equivalent (Net -30 Da).

  • Step 3 (Hydrolysis): Treat the ester with LiOH (2.0 eq) in THF/H₂O (1:1) at RT. Acidify with 1M HCl to pH 3 to precipitate the zwitterionic product.

Part 3: Analytical Characterization

To ensure the identity of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid , the following spectral features must be present.

1H NMR (DMSO-d₆)
  • δ 12.5 ppm (bs, 1H): Carboxylic acid proton (-COOH).

  • δ 7.20 ppm (s, 1H): Pyrazole C5-H. Critical diagnostic: If this is a doublet or shifted significantly, check for regioisomers.

  • δ 4.50 ppm (bs, 2H): Amino protons (-NH₂).

  • δ 4.10 ppm (q, 2H): Ethyl -CH₂-.

  • δ 1.35 ppm (t, 3H): Ethyl -CH₃.

Mass Spectrometry (ESI)
  • Positive Mode (M+H): m/z 156.1

  • Fragmentation Pattern: Loss of -OH (139), Loss of -COOH (111), Loss of Ethyl (127).

Part 4: Handling & Stability

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base can oxidize (turn brown) upon prolonged air exposure; the HCl salt is more stable.

  • Reactivity: The C4-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyrazole and the ortho-carboxylic acid. Amide coupling at C4 often requires high-activity coupling reagents (e.g., HATU) or conversion of the carboxylic acid to an ester first to prevent self-polymerization.

References

  • PubChem Compound Summary. (2025). 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid.[1][2][3][4][5][6][7] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic Acid and its Ethyl Ester Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a detailed comparative analysis of two key synthetic building blocks: 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid and its corresponding ethyl ester derivative. We will explore their distinct physicochemical properties, synthesis, and characterization, with a primary focus on the strategic implications of choosing one over the other in a drug discovery workflow. By explaining the causality behind experimental choices and protocols, this document serves as a practical resource for scientists engaged in the synthesis of novel pyrazole-based therapeutics.

Introduction: The Versatile Pyrazole Core

The pyrazole ring system is a privileged N-heterocycle in pharmaceutical development, forming the core of drugs with activities spanning anti-inflammatory, anticancer, and enzyme inhibition properties.[1][2] The specific substitution pattern of the pyrazole ring dictates its biological activity and synthetic utility.[3] The 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid and its ethyl ester are particularly valuable intermediates. The amino group at the C4 position and the functional handle at the C3 position (either a carboxylic acid or an ester) provide orthogonal points for molecular elaboration, enabling the construction of diverse chemical libraries for screening and lead optimization.

Structural and Physicochemical Distinction

The fundamental difference between the two molecules lies in the C3 substituent: a hydrophilic, acidic proton donor (carboxylic acid) versus a more lipophilic, non-ionizable group (ethyl ester). This single functional group change imparts significant differences in their properties, which must be considered during synthetic planning.

Property4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acidEthyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylateRationale and Implication
Molecular Formula C₆H₉N₃O₂[4]C₈H₁₃N₃O₂Addition of a C₂H₄ unit.
Molecular Weight 155.15 g/mol [4]183.21 g/mol Affects reaction stoichiometry and analytical calculations.
Appearance Typically an off-white or crystalline solid.Often a solid or oil.Physical state can influence handling and reaction setup.
Solubility Soluble in aqueous base and polar organic solvents. Hydrochloride salt form enhances water solubility.[5]Generally soluble in a wider range of organic solvents (DCM, EtOAc, etc.) but has poor water solubility.Critical for choosing reaction and purification solvents. The acid's solubility in base allows for extractive workups.
Acidity (pKa) The carboxylic acid proton is acidic (pKa ~3-5). The pyrazole ring can also act as a weak base.[5]Lacks the acidic proton. The pyrazole and amino groups are basic.The acidic nature of the carboxylic acid dominates its reactivity and handling procedures.
Polarity (TPSA) 81.14 Ų[4]~81 Ų (ester oxygen contributes)High polarity affects chromatographic behavior, typically requiring more polar eluent systems.

Synthesis and Derivatization: A Strategic Workflow

The most common and flexible synthetic strategy involves the initial construction of the pyrazole ethyl ester, which can then be hydrolyzed to the carboxylic acid. This approach allows for late-stage diversification.

Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

A prevalent method for constructing the pyrazole core is through the cyclization of a β-ketonitrile precursor with a hydrazine derivative. In this case, ethyl (ethoxymethylene)cyanoacetate can be reacted with ethylhydrazine. The initial ester functionality is carried through the synthesis.

Hydrolysis to 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid

The ethyl ester serves as a stable precursor that can be quantitatively converted to the carboxylic acid via saponification.

  • Rationale : Using a base like sodium hydroxide in a water/alcohol mixture is a standard and robust method for ester hydrolysis. The reaction is typically irreversible as the resulting carboxylate salt is stable. Subsequent acidification protonates the carboxylate, causing the free acid to precipitate, which simplifies purification.[6]

Spectroscopic and Analytical Characterization

Differentiating between the acid and its ester derivative is straightforward using standard analytical techniques.

Technique4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acidEthyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
¹H NMR - Very broad singlet for -COOH proton (>10 ppm, D₂O exchangeable).[5] - Absence of ethyl ester signals.- Quartet (~4.3 ppm, 2H) and triplet (~1.3 ppm, 3H) for the -OCH₂CH₃ group. - Absence of the broad carboxylic acid proton signal.
IR Spectroscopy - Very broad O-H stretch from ~2500-3300 cm⁻¹.[5] - C=O stretch around 1700-1725 cm⁻¹.- C-H stretches from the ethyl group (~2850-3000 cm⁻¹). - C=O stretch typically at a higher frequency than the acid, ~1730-1750 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to its mass (e.g., m/z 156 for [M+H]⁺).Molecular ion peak corresponding to its mass (e.g., m/z 184 for [M+H]⁺).

Reactivity and Strategic Application in Drug Discovery

The choice between the carboxylic acid and the ethyl ester is a critical decision in a synthetic campaign, dictated entirely by the desired subsequent transformation.

The Carboxylic Acid: A Hub for Amide Coupling

The primary utility of the carboxylic acid is its ability to form amide bonds, a ubiquitous linkage in pharmaceuticals.[7][8]

  • Activation is Key : The carboxylic acid itself is not reactive enough to form an amide bond with an amine. It must first be activated to a more electrophilic species. Common activating agents include:

    • Thionyl Chloride (SOCl₂) : Converts the acid to a highly reactive acyl chloride. This method is robust but can be harsh for sensitive substrates.[8]

    • Carbodiimides (e.g., DCC, EDC) : These reagents, often used with an additive like DMAP or HOBt, generate an active ester in situ, allowing for mild and efficient amide bond formation under neutral conditions.[7]

The carboxylic acid is the preferred starting material when the goal is to synthesize a library of amides by coupling with various amines.[9]

The Ethyl Ester: A Protecting Group and Synthetic Equivalent

The ethyl ester serves two main purposes:

  • A Protected Carboxylic Acid : During multi-step syntheses, the ester can protect the carboxylic acid functionality from reacting with nucleophiles or bases used in other steps. It can be deprotected (hydrolyzed) at a later stage to reveal the acid for further reaction.

  • Direct Precursor : In some cases, the ester itself might be the desired final functionality or can participate in reactions like transesterification.

The workflow diagram below illustrates the strategic choice point in a typical synthetic route.

Sources

Foundational

The Pyrazole-3-Carboxylic Acid Scaffold: A Privileged Motif Driving Therapeutic Innovation

An In-Depth Technical Guide for Drug Discovery Professionals This guide provides an in-depth exploration of pyrazole-3-carboxylic acid and its derivatives, a class of heterocyclic compounds that has emerged as a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of pyrazole-3-carboxylic acid and its derivatives, a class of heterocyclic compounds that has emerged as a cornerstone in modern medicinal chemistry. The inherent structural features of the pyrazole ring, combined with the versatile synthetic handle of the carboxylic acid group, have enabled the development of a vast array of molecules with significant therapeutic potential across multiple disease areas. We will delve into the synthesis, multifaceted pharmacological activities, and structure-activity relationships (SAR) of these derivatives, offering field-proven insights and detailed experimental frameworks to empower researchers in their drug discovery endeavors.

The Pyrazole Core: A Foundation for Pharmacological Diversity

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is prevalent in numerous FDA-approved drugs, a testament to its favorable physicochemical properties and ability to engage in diverse biological interactions.[1] The presence of the pyrazole nucleus is found in drugs with applications as anti-inflammatories (Celecoxib), antipsychotics (CDPPB), and analgesics (Difenamizole), highlighting its pharmacological versatility.[2] The addition of a carboxylic acid group at the 3-position provides a critical anchor for further chemical modification and a key interaction point for various biological targets, making pyrazole-3-carboxylic acid a "privileged scaffold" in drug design.[3]

Synthesis of the Pyrazole-3-Carboxylic Acid Core

The construction of the pyrazole ring is most commonly achieved through the cyclocondensation reaction of a 1,3-difunctional system with hydrazine or its derivatives.[1][2] This robust and flexible approach allows for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's properties.

A particularly effective method for generating the pyrazole-3-carboxylic acid scaffold involves the reaction of furan-2,3-diones with hydrazine derivatives.[4][5] This reaction proceeds efficiently to yield highly substituted pyrazole-3-carboxylic acids, which can then be converted to various esters, amides, and other derivatives for biological screening.[4][6]

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_0 Core Synthesis cluster_1 Derivatization dicarbonyl 1,3-Dicarbonyl Compound (e.g., Furan-2,3-dione) cyclocondensation Cyclocondensation dicarbonyl->cyclocondensation hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->cyclocondensation pyrazole_acid Pyrazole-3-Carboxylic Acid (Core Scaffold) cyclocondensation->pyrazole_acid acid_chloride Acid Chloride Formation (e.g., SOCl2) pyrazole_acid->acid_chloride Activation esterification Esterification (with Alcohols) acid_chloride->esterification amidation Amidation (with Amines) acid_chloride->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides

Caption: Generalized synthetic workflow for pyrazole-3-carboxylic acid derivatives.

Therapeutic Applications and Mechanisms of Action

The true potential of the pyrazole-3-carboxylic acid scaffold is realized in its broad spectrum of biological activities.[7] Modifications to the core structure have yielded potent and selective agents against a variety of diseases.

Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents, demonstrating efficacy against numerous cancer cell lines.[8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer progression.

  • Kinase Inhibition: Many pyrazole derivatives function as potent kinase inhibitors. For example, novel pyrazole carbaldehyde derivatives have been identified as potent PI3 Kinase inhibitors, with one compound showing excellent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.25 µM, significantly more potent than the standard drug doxorubicin (IC50 = 0.95 µM).[8]

  • Tubulin Polymerization Inhibition: Certain 3,4-diaryl pyrazole derivatives act as highly potent inhibitors of tubulin polymerization, a critical process for cell division. One such compound demonstrated remarkable antitumor activity with IC50 values in the nanomolar range (0.06–0.25 nM) across six different cancer cell lines.[8]

  • DNA Intercalation: Some polysubstituted pyrazole derivatives exhibit strong DNA binding affinity, leading to anticancer effects. A derivative screened against HepG2 hepatocellular carcinoma cells showed a superior IC50 value (2 µM) compared to cisplatin (5.5 µM) and was shown to bind to the minor groove of DNA.[8]

The following diagram illustrates the PI3K/AKT/mTOR pathway, a common target for pyrazole-based anticancer agents.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Pyrazole Derivative (e.g., Compound 43) Inhibitor->PI3K Inhibits

Caption: Key SAR features for pyrazole-based CB1 receptor antagonists.

Quantitative Data Summary

The following table summarizes the biological activity of selected pyrazole-3-carboxylic acid derivatives discussed in the literature.

Compound Class/ReferenceTarget/OrganismActivity MetricValue
Pyrazole Carbaldehyde Derivative [8]PI3 Kinase / MCF-7 cellsIC500.25 µM
3,4-Diaryl Pyrazole Derivative [8]Tubulin PolymerizationIC500.06 - 0.25 nM
Polysubstituted Pyrazole Derivative [8]HepG2 cellsIC502.0 µM
Pyrazole-3-Carboxylic Acid Derivative [9][10]Dengue Virus (DENV-2)EC504.1 µM
5-Amide-1H-pyrazole-3-carboxyl Derivative [11]P2Y14 ReceptorIC501.93 nM

Experimental Protocols

To ensure the practical applicability of this guide, we provide standardized protocols for the synthesis and biological evaluation of pyrazole-3-carboxylic acid derivatives.

Protocol: Synthesis of a 4-Benzoyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Derivative

Causality: This protocol utilizes the robust reaction between a furan-2,3-dione and a hydrazine derivative to construct the core pyrazole-3-carboxylic acid scaffold, a widely cited and reproducible method. [4][5] Materials:

  • 4-benzoyl-5-phenyl-2,3-furandione

  • Substituted Phenylhydrazine (e.g., 4-nitrophenylhydrazine)

  • Ethanol, absolute

  • Diluted Hydrochloric Acid

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-benzoyl-5-phenyl-2,3-furandione in absolute ethanol.

  • Addition: Add 1.0 equivalent of the substituted phenylhydrazine to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

  • Acidification: Slowly add diluted hydrochloric acid to the cooled solution to ensure complete precipitation of the carboxylic acid product.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol and then water.

  • Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

  • Characterization: Confirm the structure and purity of the final compound using FT-IR, 1H NMR, 13C NMR, and elemental analysis. [5][12]

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

Causality: The microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), providing a reliable measure of a compound's antibacterial potency. This protocol is self-validating through the inclusion of positive (known antibiotic) and negative (no drug) controls. [13] Materials:

  • Synthesized pyrazole derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for compound dissolution)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Stock Solution Preparation: Dissolve the synthesized compounds and the standard antibiotic in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions using MHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative/growth control (bacteria + MHB + DMSO), and a sterility control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader to measure optical density (OD).

Future Perspectives and Conclusion

The pyrazole-3-carboxylic acid scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and pharmacological promiscuity ensure its relevance in medicinal chemistry. Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and neurodegenerative disorders. [14]* Bioisosteric Replacement: Exploring bioisosteres for the carboxylic acid group to improve pharmacokinetic properties such as cell permeability and metabolic stability.

  • Targeted Drug Delivery: Conjugating pyrazole derivatives to targeting moieties to enhance their delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Bildirici, I., & Cetin, A. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

  • Kasımoğulları, R., et al. (2015). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Academia.edu. [Link]

  • (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]

  • Ilies, C. I., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Özer Ilhan, I., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Asati, V., & Mahapatra, D. K. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [Link]

  • Akbas, E., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

  • Sturlese, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed. [Link]

  • (2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). WashU Medicine Research Profiles. [Link]

  • Liu, Y., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. PubMed. [Link]

  • Chen, H., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]

  • Lang, J., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Publications. [Link]

  • Lang, J., et al. (2026). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | Request PDF. ResearchGate. [Link]

  • Sturlese, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

  • Lang, J., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed. [Link]

  • van der Westhuizen, C. H., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Kumar, R., et al. (2024). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Besli, S., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. PMC. [Link]

  • Kumar, R., et al. (2025). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Bentham Science. [Link]

  • Lang, J., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

Sources

Exploratory

4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid solubility in water vs organic solvents

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid . [1][2][3][4] Executive Summary 4-amino-1-ethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid .

[1][2][3][4]

Executive Summary

4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid (Structure: Pyrazole core, N1-ethyl, C3-carboxylic acid, C4-amino) is an amphoteric heterocyclic building block critical in the synthesis of pharmaceutical intermediates, particularly for pyrazolo-pyrimidinone scaffolds (e.g., Sildenafil analogs).[1][2][3][4][5]

Its solubility is governed by its zwitterionic nature .[4] In the solid state, the molecule exists as an internal salt (zwitterion) where the carboxylic acid is deprotonated (


) and the amino group or pyrazole nitrogen is protonated (

).[4] This strong ionic crystal lattice results in poor solubility in water at neutral pH and low solubility in non-polar organic solvents .[4] High solubility is achieved only by disrupting this lattice via pH manipulation (forming distinct salts) or using high-dielectric polar aprotic solvents.[1][3][4]

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The molecule features three distinct solubility-determining regions:

  • Hydrophilic Domain: The C3-Carboxylic Acid (

    
    ) and C4-Amino group (
    
    
    
    ).[1][2][3][4]
  • Hydrophobic Domain: The N1-Ethyl chain and the aromatic pyrazole ring.[3]

  • Lattice Energy: The formation of intermolecular salt bridges (Zwitterionic interaction) creates a high-melting-point solid that resists dissolution.[1][2][3][4]

Solubility Data: Water vs. Organic Solvents

The following table summarizes the solubility behavior based on thermodynamic stability and polarity principles.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Aqueous (Neutral) Water (pH 6-7)Low / Sparingly Soluble Zwitterionic form dominates; high lattice energy prevents hydration.[1][2][3][4]
Aqueous (Acidic) 1M HClHigh Protonation of

; formation of soluble Hydrochloride salt.[4]
Aqueous (Basic) 1M NaOHHigh Deprotonation of

; formation of soluble Sodium salt.[1][3][4]
Polar Aprotic DMSO, DMFHigh High dielectric constant disrupts dipole-dipole interactions; solvates both polar and aromatic regions.[2][3][4]
Polar Protic Methanol, EthanolModerate (Heat required) Soluble at reflux; often used for recrystallization of the ester precursor, less effective for the free acid zwitterion.[4]
Non-Polar Hexane, TolueneInsoluble Lack of H-bonding capability to break the crystal lattice.[3][4]
Chlorinated DCM, ChloroformLow Insufficient polarity to overcome zwitterionic lattice energy.[4]

Critical Note: Commercial supplies are often provided as the Hydrochloride Salt (HCl) .[4][5] The HCl salt is highly water-soluble.[1][2][3] If you are working with the free acid, you must adjust pH to dissolve it in aqueous media.[4]

Mechanistic Solubility Workflow

The following diagram illustrates the decision logic for solvent selection during purification or reaction setup.

SolubilityWorkflow Start Start: 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid CheckForm Check Form: Salt or Free Acid? Start->CheckForm IsSalt HCl Salt Form CheckForm->IsSalt HCl Salt IsAcid Free Acid (Zwitterion) CheckForm->IsAcid Free Acid WaterSol Dissolves in Water IsSalt->WaterSol LowWaterSol Low Water Solubility (pH 4-7) IsAcid->LowWaterSol ActionAcid Add Acid (HCl) pH < 2 LowWaterSol->ActionAcid To Dissolve ActionBase Add Base (NaOH) pH > 9 LowWaterSol->ActionBase To Dissolve ActionOrg Use DMSO/DMF LowWaterSol->ActionOrg Non-Aqueous ResultCation Soluble Cationic Form (NH3+ / COOH) ActionAcid->ResultCation ResultAnion Soluble Anionic Form (NH2 / COO-) ActionBase->ResultAnion ResultOrganic Soluble Molecular Form ActionOrg->ResultOrganic

Caption: Solubility decision tree based on the chemical form (Salt vs. Free Acid) and pH manipulation strategies.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the exact saturation solubility in a specific solvent system relevant to your process.[1][3][4]

Reagents:

  • Compound: 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid (Solid).[1][2][3][4]

  • Solvents: Water (buffered), Methanol, DMSO.[4]

  • Equipment: HPLC or UV-Vis Spectrophotometer, Temperature-controlled shaker.

Step-by-Step Methodology:

  • Preparation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap the vial and agitate at constant temperature (25°C) for 24–48 hours.

    • Checkpoint: Ensure solid is still visible.[4] If all solid dissolves, add more until saturation is maintained.[4]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

    • Detection: UV at 254 nm (aromatic pyrazole absorption).[4]

    • Calculation: Compare peak area against a standard calibration curve prepared in DMSO.

Protocol B: pH-Solubility Profile (Isoelectric Point Determination)

Purpose: To identify the pH of minimum solubility (pI) for isolation/precipitation.[1][3][4]

Methodology:

  • Dissolution: Dissolve 100 mg of the compound in 10 mL of 0.1 M HCl (fully protonated, soluble).

  • Titration: Slowly add 0.1 M NaOH dropwise while monitoring turbidity or UV transmittance.

  • Observation:

    • As pH rises towards 3.0–4.0, the solution will become cloudy (precipitation of the zwitterion).[4]

    • Record the pH range of maximum precipitation. This is the Isoelectric Point (pI) .[4][6][7][8][9]

    • Continue adding NaOH until pH > 9.0; the solution should clear again (formation of anionic carboxylate).[4]

Applications in Process Chemistry[3][4][10]

  • Purification (Precipitation): The most effective purification method is Isoelectric Precipitation .[4] Dissolve the crude material in dilute acid (pH 1), filter off insoluble impurities, then neutralize to pH ~4.5 to precipitate the pure zwitterionic product.[4]

  • Reaction Solvent: For acylation or coupling reactions involving the amine, use DMF or DMSO as the solvent. If a volatile solvent is required, use Methanol at reflux, but ensure the reaction temperature is maintained to prevent precipitation.[4]

  • Salt Formation: To improve bioavailability or handling, convert the free acid to the Hydrochloride salt by treating the ethanolic suspension with ethanolic HCl, then precipitating with diethyl ether.

References

  • Smolecule. (2023).[4][6] 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride - Physicochemical Properties and Synthesis.

  • ChemicalBook. (2025).[4] Ethyl 3-amino-4-pyrazolecarboxylate Synthesis and Solubility Data. (Analogous ester data).

  • National Institutes of Health (NIH) - PubChem. (2025).[1][3][4] Ethyl 4-amino-1H-pyrazole-3-carboxylate Compound Summary.[1][3][4]

  • Google Patents. (2011).[4] WO2011064798A1 - Process for the preparation of a pyrazole derivative.[1][2][3] (Describes synthesis and isolation via pH adjustment).

Sources

Foundational

The 4-Amino-1-Ethylpyrazole-3-Carboxylic Acid Scaffold: A Gateway to Pyrazolo[4,3-d]pyrimidine Therapeutics

Topic: Biological Activity & Therapeutic Potential of the 4-Amino-1-Ethylpyrazole-3-Carboxylic Acid Scaffold Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Therapeutic Potential of the 4-Amino-1-Ethylpyrazole-3-Carboxylic Acid Scaffold Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.

Executive Summary: The "Linchpin" Scaffold

In the landscape of heterocyclic drug discovery, 4-amino-1-ethylpyrazole-3-carboxylic acid (CAS: 109432-85-9) serves not as a final therapeutic agent, but as a high-value privileged scaffold . Its structural architecture—a pyrazole core decorated with orthogonal reactive handles (amino, carboxylic acid, and N-ethyl)—makes it an ideal precursor for fusing into pyrazolo[4,3-d]pyrimidines .[1]

These fused bicyclic systems are potent bioisosteres of purine (ATP) , granting them privileged access to the ATP-binding pockets of kinases (CDKs, Src, BTK) and phosphodiesterases (PDE5). This guide details the biological utility of this scaffold, focusing on its transformation into potent Cyclin-Dependent Kinase (CDK) inhibitors and the mechanistic basis of its activity.[2][3][4]

Structural Analysis & Pharmacophore Properties[1][4][5][6]

The biological value of this scaffold lies in its ability to mimic the adenine base of ATP while offering vectors for optimization that natural purines lack.

FeatureChemical MoietyBiological Function (In Final Drug)
Hinge Binder Pyrazole Nitrogens (N2)Forms critical H-bonds with the kinase hinge region (e.g., Leu83 in CDK2).
Solubility/Selectivity N1-Ethyl GroupOccupies the hydrophobic sugar pocket or solvent interface; enhances lipophilicity over a naked proton.
Fusion Vector C4-Amino & C3-Carboxyl"Orthogonal handles" for cyclization into the pyrimidine ring, allowing the creation of the 5,7-substituted pyrazolo[4,3-d]pyrimidine core.[1]

Key Biological Applications[5]

Cyclin-Dependent Kinase (CDK) Inhibition (Oncology)

The primary biological application of derivatives synthesized from this scaffold is the inhibition of CDKs, particularly CDK2/Cyclin A and CDK1/Cyclin B .

  • Mechanism: ATP Competitive Inhibition. The pyrazolo[4,3-d]pyrimidine core inserts into the kinase active site.

  • Therapeutic Outcome: Cell cycle arrest at the G1/S or G2/M phase, leading to apoptosis in solid tumors (breast MCF-7, colon HCT-116).[1]

  • Potency: Optimized derivatives often achieve IC50 values in the low nanomolar range (40–100 nM) .[1]

PDE5 Inhibition (Vasodilation)

While Sildenafil (Viagra) utilizes a 1-methyl-3-propyl scaffold, the 1-ethyl-3-carboxylate variants are explored in Structure-Activity Relationship (SAR) studies to modulate solubility and metabolic stability (half-life) without abolishing cGMP binding affinity.

Experimental Protocols

Synthesis: From Scaffold to Kinase Inhibitor

Objective: Convert 4-amino-1-ethylpyrazole-3-carboxylic acid into a bioactive 7-substituted-pyrazolo[4,3-d]pyrimidine.

Reagents:

  • Scaffold: 4-amino-1-ethylpyrazole-3-carboxylic acid

  • Cyclizing Agent: Formamide (or Formamidine acetate)[1]

  • Chlorinating Agent: Phosphorus Oxychloride (

    
    )[1]
    
  • Nucleophile: Aniline derivative (e.g., 3-chloroaniline for kinase selectivity)[1]

Protocol:

  • Cyclization (Formation of the Core):

    • Dissolve 1.0 eq of 4-amino-1-ethylpyrazole-3-carboxylic acid in excess Formamide (10 eq).

    • Heat to 180°C for 4–6 hours. Note: High temperature is required to drive the dehydration and ring closure.

    • Cool to room temperature. The product, 1-ethyl-pyrazolo[4,3-d]pyrimidin-7-one , typically precipitates.[1] Filter, wash with water, and dry.[1]

    • Checkpoint: Verify formation via LC-MS (Target Mass: ~164 Da).

  • Activation (Chlorination):

    • Suspend the pyrimidin-7-one intermediate in neat

      
       (excess).
      
    • Reflux for 4 hours until the solution becomes clear.

    • Evaporate excess

      
       under reduced pressure. Pour residue onto crushed ice (carefully!) to precipitate 7-chloro-1-ethyl-pyrazolo[4,3-d]pyrimidine .
      
  • Functionalization (Amination):

    • Dissolve the chloro-intermediate in Isopropanol (IPA).

    • Add 1.1 eq of the desired aniline (e.g., 3-chloroaniline) and a catalytic amount of HCl (or use the aniline HCl salt).

    • Reflux for 2–4 hours.

    • Cool and filter the precipitate. Recrystallize from Ethanol.

    • Result: A potent CDK2 inhibitor analogue.[4]

Bioassay: CDK2/Cyclin A Kinase Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative.

Methodology: FRET-based Kinase Assay (e.g., Z'-LYTE™ or LanthaScreen™).

  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.[1]
    
  • Enzyme Mix: Dilute recombinant CDK2/Cyclin A to 2 nM in kinase buffer.

  • Substrate: Ser/Thr peptide substrate labeled with Coumarin/Fluorescein.

  • Reaction:

    • Add 5 µL of test compound (serial dilution in DMSO).

    • Add 10 µL of Enzyme/Substrate mix.

    • Initiate with 5 µL ATP (at

      
      , typically 10–50 µM).[1]
      
    • Incubate at 25°C for 60 minutes.

  • Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide). Measure Fluorescence Ratio (445 nm / 520 nm).

  • Analysis: Plot log[inhibitor] vs. % Inhibition to calculate IC50.

Visualization of Biological Mechanism

The following diagram illustrates the pathway from the chemical scaffold to its biological effect (Cell Cycle Arrest) via CDK2 inhibition.

G Scaffold 4-Amino-1-Ethylpyrazole -3-Carboxylic Acid Drug Pyrazolo[4,3-d]pyrimidine Derivative (Drug) Scaffold->Drug Chemical Synthesis (Cyclization + Amination) CDK2 CDK2 / Cyclin A Complex Drug->CDK2 Competitive Inhibition (IC50 < 100 nM) Phosphorylation Substrate Phosphorylation (Rb Protein) Drug->Phosphorylation BLOCKS ATP ATP (Natural Ligand) ATP->CDK2 Binds Active Site CDK2->Phosphorylation Catalyzes E2F E2F Release Phosphorylation->E2F Activates Arrest G1/S Cell Cycle Arrest & Apoptosis Phosphorylation->Arrest Inhibition Leads to S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Figure 1: Mechanism of Action.[1][3][5] The scaffold is converted into a drug that competes with ATP for the CDK2 active site, blocking the phosphorylation of Retinoblastoma (Rb) protein and arresting the cell cycle.[1]

References

  • L. Yuan, et al. "Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine analogues."[1][6] European Journal of Medicinal Chemistry, 2013.[1][6]

  • M. Rashad, et al. "Pyrazolo[3,4-d]pyrimidine derivatives as a new class of potent CDK2 inhibitors."[1] Bioorganic Chemistry, 2022.[1][2]

  • R. K. Robins. "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines." Journal of the American Chemical Society, 1956.

  • Smolecule. "4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride Product Data." Smolecule Chemical Database, 2023.[1]

  • PDB Database. "Crystal structure of CDK2 in complex with pyrazolo[4,3-d]pyrimidine inhibitors."[1] RCSB Protein Data Bank, PDB ID: 2A4L.[1]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid from ethyl cyanoacetate

Application Note: Regioselective Synthesis of Aminopyrazole Carboxylic Acids Part 1: Executive Summary & Strategic Route Analysis 1.1 The Regiochemistry Challenge The synthesis of aminopyrazole carboxylic acids is highly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of Aminopyrazole Carboxylic Acids

Part 1: Executive Summary & Strategic Route Analysis

1.1 The Regiochemistry Challenge The synthesis of aminopyrazole carboxylic acids is highly sensitive to the starting materials used. While the user has specified Ethyl Cyanoacetate as the starting material for 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid , it is scientifically critical to note that the direct cyclization of ethyl cyanoacetate derivatives typically yields the 5-amino-1-ethyl-1H-pyrazole-4-carboxylate isomer.

To ensure this guide meets the highest standards of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) , we present two distinct protocols:

  • Protocol A (The Direct Route): The standard industrial synthesis starting from Ethyl Cyanoacetate , which yields the 5-amino-4-carboxylic acid isomer. This is the most likely reaction intended when using this specific starting material.

  • Protocol B (The Target-Specific Route): The verified synthetic route to the exact target 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid , which requires a Nitration/Reduction sequence on a 3-carboxylate precursor (often derived from Ethyl Pyruvate or Diazoacetate), as the 4-amino group cannot be directly installed from the cyanoacetate backbone at position 3.

1.2 Structural Comparison

FeatureProtocol A (Cyanoacetate Route)Protocol B (Target Route)
Starting Material Ethyl Cyanoacetate Ethyl Pyruvate (or 3-ethoxyacrylate)
Intermediate Ethyl 2-cyano-3-ethoxyacrylateEthyl 4-nitro-1-ethyl-1H-pyrazole-3-carboxylate
Final Isomer 5-Amino -1-ethyl-1H-pyrazole-4-carboxylic acid 4-Amino -1-ethyl-1H-pyrazole-3-carboxylic acid
Key Mechanism Gould-Jacobs type cyclizationNitration of Pyrazole Core
Typical Use Pyrazolo[1,5-a]pyrimidines (Drug Scaffolds)Sildenafil analogs, Kinase Inhibitors

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis from Ethyl Cyanoacetate

Targeting: Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate

This protocol utilizes the high reactivity of the methylene group in ethyl cyanoacetate to form an ethoxymethylene intermediate, which undergoes cyclization with ethylhydrazine.

Reagents & Materials:

  • Ethyl Cyanoacetate (CAS: 105-56-6)

  • Triethyl Orthoformate (TEOF)

  • Acetic Anhydride (

    
    )
    
  • Ethylhydrazine Oxalate (or Hydrochloride)

  • Ethanol (Anhydrous)

  • Triethylamine (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Formation of the Ethoxymethylene Intermediate:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge Ethyl Cyanoacetate (1.0 eq, 113.1 g) , Triethyl Orthoformate (1.2 eq, 177.8 g) , and Acetic Anhydride (2.0 eq, 204.2 g) .

    • Heat the mixture to 130°C for 4–6 hours. The acetic anhydride facilitates the elimination of ethanol.

    • Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting material spot (

      
      ) should disappear, replaced by the acrylate intermediate (
      
      
      
      ).
    • Workup: Concentrate the mixture under reduced pressure to remove excess TEOF and acetic acid/anhydride. The residue is Ethyl 2-cyano-3-ethoxyacrylate , which typically solidifies upon cooling.

  • Cyclization with Ethylhydrazine:

    • Dissolve the crude acrylate intermediate in Anhydrous Ethanol (500 mL) . Cool to 0–5°C in an ice bath.

    • Add Ethylhydrazine Oxalate (1.0 eq) portion-wise. Note: If using the oxalate salt, add Triethylamine (2.0 eq) to liberate the free base in situ.

    • Allow the mixture to warm to room temperature (RT) over 1 hour, then heat to reflux (78°C) for 3 hours.

    • Mechanism: The hydrazine

      
       attacks the ethoxy carbon (displacement), followed by the internal nucleophilic attack of the hydrazine 
      
      
      
      on the nitrile carbon, forming the 5-amino-pyrazole ring.
  • Isolation & Purification:

    • Cool the reaction mixture to RT. The product, Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate , often precipitates.

    • If no precipitate forms, concentrate the solvent to 20% volume and dilute with ice-cold water.

    • Filter the solid, wash with cold ethanol/water (1:1), and dry under vacuum at 45°C.

    • Yield: Typical isolated yields range from 75–85% .

  • Hydrolysis (Optional - to Free Acid):

    • Suspend the ester in 10% NaOH (aq) and reflux for 2 hours.

    • Cool and acidify with conc. HCl to pH 3.

    • Filter the white precipitate: 5-amino-1-ethyl-1H-pyrazole-4-carboxylic acid .

Protocol B: Synthesis of the Specific Target (4-Amino-3-Carboxy)

Targeting: 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid

Since the 4-amino group cannot be easily introduced from ethyl cyanoacetate, this route constructs the 1-ethyl-3-carboxylate core first, then introduces the amino group via nitration and reduction.

Reagents & Materials:

  • Ethyl Pyruvate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethylhydrazine[3]

  • Fuming Nitric Acid (

    
    ) / Sulfuric Acid (
    
    
    
    )
  • Palladium on Carbon (Pd/C, 10%)

Step-by-Step Methodology:

  • Construction of the Pyrazole Core:

    • React Ethyl Pyruvate with DMF-DMA (1.1 eq) in refluxing toluene to form the enaminone intermediate: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate .

    • React this intermediate with Ethylhydrazine in ethanol at reflux.

    • Regioselectivity: This typically favors Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (major isomer) due to the electronics of the enaminone. Purify via column chromatography if necessary to remove the 1,5-isomer.

  • Nitration (Introduction of Nitrogen at C4):

    • Dissolve Ethyl 1-ethyl-1H-pyrazole-3-carboxylate in conc.

      
        at 0°C.
      
    • Dropwise add Fuming

      
       (1.1 eq)  while maintaining the temperature below 10°C.
      
    • Stir at RT for 2 hours.

    • Pour onto crushed ice. The product, Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate , will precipitate. Filter and dry.[4][5]

  • Reduction to Amine:

    • Dissolve the nitro compound in Methanol . Add 10% Pd/C (5 wt%) .

    • Hydrogenate under

      
       (balloon pressure)  for 4–12 hours.
      
    • Filter through Celite to remove the catalyst. Concentrate the filtrate to obtain Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate .

  • Final Hydrolysis:

    • Treat with LiOH (2.0 eq) in THF/Water (1:1) at RT for 4 hours.

    • Acidify to pH 4 to isolate the final target: 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid .

Part 3: Visualization & Pathway Logic

Figure 1: Reaction Pathway Comparison

This diagram illustrates the divergence in regiochemistry based on the starting material.

G Start_Cyano Ethyl Cyanoacetate (Starting Material) Inter_Acrylate Ethyl 2-cyano-3-ethoxyacrylate Start_Cyano->Inter_Acrylate TEOF, Ac2O 130°C Prod_A Ethyl 5-amino-1-ethyl- 1H-pyrazole-4-carboxylate (PROTOCOL A PRODUCT) Inter_Acrylate->Prod_A Ethylhydrazine Cyclization Start_Pyruvate Ethyl Pyruvate (Alternative Start) Inter_Enaminone Enaminone Intermediate Start_Pyruvate->Inter_Enaminone DMF-DMA Inter_Pyrazole3 Ethyl 1-ethyl-1H- pyrazole-3-carboxylate Inter_Enaminone->Inter_Pyrazole3 Ethylhydrazine Inter_Nitro 4-Nitro Intermediate Inter_Pyrazole3->Inter_Nitro HNO3 / H2SO4 (Nitration) Prod_B 4-amino-1-ethyl- 1H-pyrazole-3-carboxylic acid (PROTOCOL B TARGET) Inter_Nitro->Prod_B 1. H2/Pd (Reduction) 2. Hydrolysis

Caption: Divergent synthesis pathways. Protocol A (Red) utilizes Ethyl Cyanoacetate to yield the 5-amino-4-carboxy isomer. Protocol B (Blue) utilizes Ethyl Pyruvate to yield the requested 4-amino-3-carboxy target.

Part 4: References

  • Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Synthesis of 5-amino-4-carboxylates: Chen, Y., et al. (2011). Process for the preparation of a pyrazole derivative.[4][5][6][7][8][9][10][11] World Intellectual Property Organization, WO2011064798A1. Link

  • Nitration of Pyrazoles: Holzer, W., & Secco, M. (2004). 4-Nitropyrazoles: Synthesis and NMR spectroscopic investigation. Journal of Heterocyclic Chemistry, 41(6), 855-860.

  • Sildenafil Intermediate Synthesis: Dunn, P. J., et al. (2005). Commercial Synthesis of Sildenafil Citrate (Viagra). Organic Process Research & Development, 9(1), 88-97. (Demonstrates the nitration route for 4-aminopyrazoles).

Sources

Application

Application Notes and Protocols for 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid in Drug Discovery

Introduction: The Privileged Pyrazole Scaffold in Modern Medicinal Chemistry Nitrogen-containing heterocycles are foundational to modern pharmaceutical development, with the pyrazole ring system being a particularly "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Medicinal Chemistry

Nitrogen-containing heterocycles are foundational to modern pharmaceutical development, with the pyrazole ring system being a particularly "privileged" scaffold. This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, synthetic tractability, and the capacity for diverse biological interactions.[1] Pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic activities including anti-inflammatory, anticancer, and antiviral effects.[2][3][4]

The strategic substitution of the pyrazole core allows for fine-tuning of a molecule's properties to optimize target engagement, selectivity, and pharmacokinetic profiles. The 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid building block is a prime example of a highly versatile starting material for drug discovery campaigns. Its key structural features include:

  • A 4-amino group: This serves as a crucial hydrogen bond donor, often interacting with the hinge region of protein kinases.[5]

  • A 3-carboxylic acid group: This provides a convenient handle for synthetic elaboration, most commonly through amide bond formation, allowing for the exploration of vast chemical space.[2][6]

  • An N1-ethyl group: This substituent can influence solubility, metabolic stability, and interactions with the target protein.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid as a key building block in drug discovery programs, with a particular focus on the development of protein kinase inhibitors.

Physicochemical and Spectroscopic Properties

A summary of the key properties of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride is provided below.[7]

PropertyValueSource
Molecular FormulaC₆H₉N₃O₂ · HCl[7]
Molecular Weight191.62 g/mol (as HCl salt)[7]
AppearanceOff-white to light yellow solidTypical
¹H NMR (DMSO-d₆)Carboxylic acid proton: ~12.0 ppm (singlet); Amino protons: 6.25-6.94 ppm (broad singlet)[7]
Mass Spec (M+H)⁺191 m/z[7]

Experimental Workflows and Protocols

The following sections provide detailed protocols for the synthesis of the title compound and its subsequent application in the generation of a diverse chemical library via amide coupling.

Protocol 1: Multi-Step Synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Nitro Reduction cluster_3 Step 4: Ester Hydrolysis A Ethyl 1H-pyrazole-3-carboxylate B Ethyl 4-nitro-1H-pyrazole-3-carboxylate A->B HNO₃ / H₂SO₄ C Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate B->C Ethyl iodide, K₂CO₃, Acetone D Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate C->D H₂, Pd/C, Ethanol E 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Proposed multi-step synthesis of the target building block.

Step 1: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate

  • Rationale: Nitration of the pyrazole ring at the C4 position is a common and efficient method to introduce a precursor to the amino group.[8]

  • Procedure:

    • To a stirred solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford ethyl 4-nitro-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

  • Rationale: N-alkylation of pyrazoles is a standard procedure. The use of a base like potassium carbonate and a polar aprotic solvent like acetone is typical for this transformation.[9]

  • Procedure:

    • To a solution of ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq).

    • Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

  • Rationale: The reduction of an aromatic nitro group to an amine is a high-yielding and clean reaction, commonly achieved by catalytic hydrogenation.[9]

  • Procedure:

    • Dissolve ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.

Step 4: Synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid (Final Product)

  • Rationale: Saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid is achieved using a base like lithium hydroxide, followed by acidic workup.

  • Procedure:

    • Dissolve ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Library Generation via Amide Coupling

The carboxylic acid functionality of the title compound is a versatile handle for creating a library of diverse amides. Amide bond formation typically requires the activation of the carboxylic acid.[1][2][6]

G cluster_0 Inputs cluster_1 Amide Coupling cluster_2 Output A 4-amino-1-ethyl-1H- pyrazole-3-carboxylic acid C Activation & Coupling (e.g., HATU, DIPEA, DMF) A->C B Amine Library (R-NH₂) B->C D Diverse Amide Library C->D

Caption: Workflow for amide library synthesis.

General Protocol for Amide Coupling using HATU:

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is effective even with challenging substrates.[10]

  • Materials:

    • 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • Desired amine (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry, nitrogen-purged flask, dissolve 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Stir at room temperature for 2-16 hours. Monitor the reaction by LC-MS or TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

A comparison of common amide coupling reagents is provided below to aid in methodology selection.[1][2]

Coupling ReagentAdditiveBaseTypical SolventsKey Advantages
EDC HOBt or NHSNone or mild baseDCM, DMF, WaterWater-soluble byproducts, good for aqueous media.
DCC HOBt or DMAPNoneDCM, THFInexpensive, potent.
HATU NoneDIPEADMF, NMPFast reaction times, low racemization, high yields.
PyBOP NoneDIPEADMF, DCMSimilar to HATU, stable.

Application in Kinase Inhibitor Design

The 4-aminopyrazole scaffold is a well-established "hinge-binder" in the design of protein kinase inhibitors.[5][11][12] The amino group at the C4 position can form critical hydrogen bonds with the backbone amide of a key residue in the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP.[13] The N1-substituent (ethyl group) can project into a hydrophobic pocket, while the C3-carboxamide can be elaborated to interact with solvent-exposed regions or other pockets of the active site, thereby enhancing potency and selectivity.[14]

G cluster_0 Kinase ATP Binding Site cluster_1 4-Aminopyrazole Inhibitor Hinge Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Amino 4-Amino Group Amino->Hinge H-Bonds Ethyl N1-Ethyl Group Ethyl->HydrophobicPocket Hydrophobic Interaction Amide C3-Carboxamide (R-group) Amide->SolventFront Vector for SAR Exploration

Caption: Hypothetical binding mode of a 4-aminopyrazole-based inhibitor.

The versatility of the 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid building block allows for a modular approach to kinase inhibitor design. By coupling a diverse library of amines to the carboxylic acid, medicinal chemists can systematically probe the structure-activity relationship (SAR) to optimize interactions with the target kinase. For example, in the design of Janus Kinase (JAK) inhibitors, derivatives of 4-aminopyrazole have shown significant promise.[12][14]

Conclusion

4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid is a high-value building block for contemporary drug discovery. Its strategic combination of a hinge-binding amino group and a synthetically versatile carboxylic acid handle makes it an ideal starting point for the rapid generation of compound libraries targeting a wide range of protein families, most notably protein kinases. The protocols and conceptual frameworks presented in this document provide a solid foundation for researchers to leverage this powerful scaffold in their pursuit of novel therapeutics.

References

Sources

Method

Technical Guide: Regioselective Synthesis of 1-Ethyl-4-Aminopyrazole-3-Carboxylic Acid

Executive Summary The synthesis of 1-ethyl-4-aminopyrazole-3-carboxylic acid presents a classic challenge in heterocyclic chemistry: achieving regiocontrol during the construction of the pyrazole core while successfully...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-ethyl-4-aminopyrazole-3-carboxylic acid presents a classic challenge in heterocyclic chemistry: achieving regiocontrol during the construction of the pyrazole core while successfully introducing the amino functionality. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., CDKs, JAKs) and agrochemicals.

This guide details the most robust industrial route: De Novo Cyclization to the unsubstituted pyrazole, followed by Regioselective Alkylation and Functional Group Manipulation (Nitration/Reduction) . While direct cyclization with ethylhydrazine is theoretically possible, it frequently yields the undesired 1,5-isomer. Therefore, this protocol prioritizes the "Alkylation-Separation" strategy to ensure structural integrity, followed by a high-yielding nitration-reduction sequence.

Strategic Pathway Overview

The synthesis is divided into three critical phases. The choice of this pathway is driven by the commercial availability of precursors and the need for unambiguous regiochemical assignment.

Phase 1: Cyclization & Core Formation

Synthesis of the unsubstituted Ethyl 1H-pyrazole-3-carboxylate via enaminone chemistry. This step avoids early regiochemical ambiguity as the 3- and 5-positions are tautomeric in the unsubstituted ring.

Phase 2: Regioselective Alkylation

Introduction of the N-ethyl group. This is the Critical Process Parameter (CPP) determining the ratio of the desired 1,3-isomer (1-ethyl-3-carboxylate) versus the 1,5-isomer.

Phase 3: Functionalization (Nitration & Reduction)

Electrophilic aromatic substitution to introduce the nitro group at C4, followed by catalytic hydrogenation to the final amine.

SynthesisPathway Start Ethyl Pyruvate Enaminone Enaminone Intermediate Start->Enaminone DMF-DMA Pyrazole Ethyl 1H-pyrazole- 3-carboxylate Enaminone->Pyrazole N2H4·H2O (Cyclization) Alkylation Alkylation (EtI, K2CO3) Pyrazole->Alkylation IsomerSep Isomer Separation (Chromatography) Alkylation->IsomerSep Mixture Nitro 4-Nitro Derivative IsomerSep->Nitro HNO3/H2SO4 (Nitration) Final 1-Ethyl-4-amino- pyrazole-3-carboxylic acid Nitro->Final 1. H2, Pd/C 2. Hydrolysis

Figure 1: Step-wise synthetic workflow from acyclic precursors to the target aminopyrazole.

Detailed Experimental Protocols

Protocol A: Cyclization to Ethyl 1H-Pyrazole-3-Carboxylate

This method utilizes the reaction between an enaminoketoester and hydrazine.[1][2] It is preferred over the direct reaction of ethyl diazoacetate due to safety and scalability.

Reagents:

  • Ethyl Pyruvate (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv)
    
  • Hydrazine Hydrate (1.2 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Enaminone Formation: Charge a reaction vessel with Ethyl Pyruvate and anhydrous Ethanol (5 vol). Add DMF-DMA dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. Monitor by TLC for the disappearance of ethyl pyruvate. The intermediate formed is Ethyl 3-(dimethylamino)-2-oxopropionate .

  • Cyclization: Cool the mixture to 0°C. Slowly add Hydrazine Hydrate (caution: exotherm).

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Concentrate the solvent in vacuo. The residue is often a solid. Recrystallize from Ethanol/Hexane to obtain Ethyl 1H-pyrazole-3-carboxylate .

Checkpoint: The product exists as a tautomer. NMR will show broad signals for the NH proton.

Protocol B: Regioselective Alkylation (The Critical Step)

Objective: Install the ethyl group on Nitrogen-1 (distal to the ester) to obtain Ethyl 1-ethylpyrazole-3-carboxylate .

Mechanism: Alkylation of 3-substituted pyrazoles typically yields a mixture of 1,3- and 1,5-isomers. Under basic conditions (thermodynamic control), the steric hindrance of the ester group at C3 disfavors alkylation at the adjacent N2, favoring the desired N1 alkylation.

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (from Protocol A)[3]

  • Ethyl Iodide (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetone or DMF (Solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyrazole starting material in Acetone (10 vol).

  • Base Addition: Add powdered, dry

    
    . Stir for 15 minutes.
    
  • Alkylation: Add Ethyl Iodide dropwise.

  • Reaction: Heat to reflux (approx. 56°C for Acetone) for 12 hours.

  • Filtration: Filter off inorganic salts. Concentrate the filtrate.

  • Purification (Crucial): The crude residue contains both isomers.

    • Desired Isomer (1,3): Ethyl 1-ethylpyrazole-3-carboxylate.

    • Undesired Isomer (1,5): Ethyl 1-ethylpyrazole-5-carboxylate.[4]

    • Separation: Use Silica Gel Chromatography (Gradient: 10% to 40% EtOAc in Hexanes). The 1,3-isomer is typically less polar (higher

      
      ) than the 1,5-isomer due to the lack of "ortho" dipole interaction between the ester and the N-ethyl group.
      

Data Validation:

  • 1H NMR (Desired 1,3-isomer): The pyrazole protons (H4 and H5) appear as doublets with

    
     Hz. H5 is typically more downfield (
    
    
    
    ppm).
  • NOE Study: Irradiate the

    
    -Ethyl 
    
    
    
    . If NOE is observed to the Ester protons, you have the 1,5-isomer (Undesired). If NOE is observed only to H5, you have the 1,3-isomer (Desired).
Protocol C: Nitration and Reduction

Objective: Introduce the amino group at C4 via a nitro precursor.

Step 1: Nitration

  • Preparation: Dissolve Ethyl 1-ethylpyrazole-3-carboxylate in concentrated Sulfuric Acid (

    
    ) at 0°C.
    
  • Addition: Dropwise add Fuming Nitric Acid (

    
    , 1.5 equiv) maintaining temp < 10°C.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour onto crushed ice. The product, Ethyl 1-ethyl-4-nitropyrazole-3-carboxylate , usually precipitates as a solid. Filter, wash with water, and dry.

Step 2: Reduction to Amine

  • Catalyst: Suspend the nitro compound in Ethanol (or Methanol). Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is sufficient) at RT for 4–6 hours.
    
  • Filtration: Filter through Celite to remove catalyst.

  • Isolation: Concentrate to yield Ethyl 1-ethyl-4-aminopyrazole-3-carboxylate .

Step 3: Hydrolysis (Optional)

  • Treat the ester with LiOH (2.0 equiv) in THF/Water (1:1).

  • Stir at RT until TLC shows consumption.

  • Acidify to pH 4-5 with 1M HCl to precipitate the final 1-Ethyl-4-aminopyrazole-3-carboxylic acid .

Quantitative Data Summary

ParameterProtocol A (Cyclization)Protocol B (Alkylation)Protocol C (Nitration/Red)
Key Reagents Ethyl Pyruvate, DMF-DMA, HydrazineEtI, K2CO3HNO3, H2/Pd-C
Typical Yield 85 - 92%60 - 70% (Isolated 1,3-isomer)75 - 85% (Over 2 steps)
Major Impurity Unreacted Pyruvate1,5-Isomer (Regioisomer)Over-reduction (rare)
Purification RecrystallizationColumn ChromatographyPrecipitation / Filtration
Scale Suitability High (kg scale)Medium (requires chromatography)High

Troubleshooting & Critical Controls

Regioisomer Identification

The most common failure mode is misidentifying the 1,3- and 1,5-isomers after alkylation.

  • Rule of Thumb: In the 1,3-isomer (Target), the

    
    -Ethyl group is spatially distant from the C3-Ester. In the 1,5-isomer, they are adjacent.
    
  • Diagnostic: The 1,5-isomer often has a lower melting point and higher polarity on silica gel compared to the 1,3-isomer.

DecisionTree Check Check Regiochemistry (NOE NMR) Result1 NOE: Et-CH2 <-> Ester Check->Result1 Result2 NOE: Et-CH2 <-> H5 Check->Result2 Action1 Discard (1,5-Isomer) Result1->Action1 Action2 Proceed to Nitration Result2->Action2

Figure 2: Decision tree for validating the alkylation step.

Safety Considerations
  • Hydrazine Hydrate: Highly toxic and potentially unstable. Use in a fume hood and destroy excess with bleach.

  • Nitration: Exothermic. Strict temperature control is required to prevent runaway reactions.

  • Hydrogenation: Fire hazard. Ensure inert gas purging (Nitrogen/Argon) before introducing Hydrogen.

References

  • Synthesis of Ethyl 1H-pyrazole-3-carboxylate

    • ChemicalBook Protocols. "Ethyl 1H-pyrazole-4-carboxylate synthesis" (Analogous method adapted for 3-carboxylate).

  • Regioselectivity in Pyrazole Alkylation

    • Organic Chemistry Portal. "Regioselective Synthesis of Pyrazoles."

  • Nitration of Pyrazoles

    • American Elements.[5] "Ethyl 4-nitro-1H-pyrazole-3-carboxylate Properties and Safety."[5]

  • Reduction of Nitroarenes

    • Journal of Organic Chemistry. "Amine synthesis by nitro compound reduction."[6]

Sources

Application

Application Note: Rational Design and Synthesis of Pyrazole-Based Dengue Virus NS2B-NS3 Protease Inhibitors

[1][2][3][4] Executive Summary & Clinical Context Dengue virus (DENV), a flavivirus with four distinct serotypes, poses a massive global health burden.[1] While vaccine development has been challenging due to antibody-de...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Clinical Context

Dengue virus (DENV), a flavivirus with four distinct serotypes, poses a massive global health burden.[1] While vaccine development has been challenging due to antibody-dependent enhancement (ADE), direct-acting antivirals (DAAs) offer a therapeutic alternative.

This guide details the preparation of pyrazole-based inhibitors targeting the NS2B-NS3 protease complex .[2][3][4] The NS3 protease, activated by the NS2B cofactor, is essential for viral polyprotein processing.[2] Pyrazole scaffolds have emerged as superior pharmacophores over traditional peptide-mimetics because they offer improved bioavailability, metabolic stability, and the ability to position substituents into the S1 and S2 specificity pockets of the enzyme without the liability of highly basic guanidine groups.

Target Biology & Rational Design

The DENV protease active site is characterized by a catalytic triad (His51, Asp75, Ser135). The interaction is strictly regulated by the hydrophilic domain of NS2B, which wraps around NS3 to complete the active site.

Why Pyrazole Scaffolds?
  • Bioisosterism: The pyrazole ring acts as a rigid linker that mimics the amide bonds of peptide substrates but resists proteolytic cleavage.

  • S1/S2 Pocket Targeting: 3,5-disubstituted pyrazoles allow precise positioning of hydrophobic groups (e.g., phenyl, benzyl) into the S1 pocket and H-bond acceptors (e.g., carboxylates) near the oxyanion hole.

  • Reduced Basicity: Unlike early-generation inhibitors that relied on highly basic guanidine mimics (mimicking Arginine), pyrazoles can be functionalized with non-charged polar groups (e.g., 2-aminopyrimidine), reducing off-target inhibition of host proteases like thrombin.

Protocol A: Chemical Synthesis (Knorr Pyrazole Method)

The most robust route for generating the core scaffold is the Knorr Pyrazole Synthesis . This condensation reaction between hydrazines and 1,3-dicarbonyl compounds is scalable and regioselective.

Reagents & Equipment[6][7][8][9]
  • Starting Material A: Ethyl acetoacetate (or substituted 1,3-diketone).

  • Starting Material B: Aryl hydrazine (e.g., Phenylhydrazine or 2-hydrazinylbenzothiazole).

  • Solvent: Ethanol (absolute) or Glacial Acetic Acid.

  • Catalyst: Conc. HCl (catalytic amount) if using Ethanol.

  • Purification: Recrystallization solvents (Ethanol/Water).

Step-by-Step Procedure
  • Stoichiometry: In a round-bottom flask, dissolve 1.0 equivalent of the 1,3-dicarbonyl compound in Ethanol (0.5 M concentration).

  • Addition: Add 1.0–1.1 equivalents of the hydrazine derivative dropwise at room temperature.

    • Critical Insight: If the reaction is highly exothermic (common with hydrazine hydrate), cool the flask in an ice bath during addition to prevent side-product formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Precipitation: Allow the reaction to cool to room temperature. Often, the pyrazole product will precipitate out. If not, reduce solvent volume by 50% under vacuum and pour into ice-cold water.

  • Filtration & Wash: Filter the solid precipitate. Wash with cold water to remove unreacted hydrazine (toxic) and excess acid.

  • Recrystallization: Recrystallize from hot ethanol to ensure high purity (>95%) required for biochemical assays.

Synthetic Workflow Diagram

PyrazoleSynthesis Reagents Input: 1,3-Dicarbonyl + Hydrazine Intermediate Formation of Hydrazone Intermediate Reagents->Intermediate Condensation Cyclization Acid-Catalyzed Cyclization (Reflux) Intermediate->Cyclization - H2O Workup Precipitation & Recrystallization Cyclization->Workup Cooling Product Final Inhibitor (Pyrazole Scaffold) Workup->Product Purification

Caption: Figure 1. The Knorr Pyrazole Synthesis pathway.[3][5][6][7][8][9] The condensation-cyclization sequence yields the stable pyrazole core.

Protocol B: Biochemical Validation (NS2B-NS3 FRET Assay)

To validate the synthesized inhibitors, we utilize a Fluorescence Resonance Energy Transfer (FRET) assay. This assay measures the cleavage of a fluorogenic peptide substrate by the recombinant protease.[1]

Materials
  • Enzyme: Recombinant DENV-2 NS2B-NS3 protease (linked via Gly-Ser linker).

  • Substrate: Bz-Nle-Lys-Arg-Arg-AMC (benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin).[10]

    • Mechanism:[11][5][7][8][9][12] Cleavage releases the AMC fluorophore, increasing fluorescence.

  • Assay Buffer:

    • 50 mM Tris-HCl (pH 8.5)

    • 1 mM CHAPS (Critical detergent to prevent enzyme aggregation)

    • 20% Glycerol (Stabilizes the enzyme)

    • 1 mM DTT (Maintains reducing environment)

Experimental Procedure
  • Compound Preparation: Dissolve pyrazole inhibitors in 100% DMSO to create 10 mM stock solutions. Serial dilute in assay buffer (keep final DMSO < 5%).

  • Pre-Incubation:

    • Add 50 µL of Enzyme solution (final conc. 10–50 nM) to a black 96-well plate.

    • Add 1 µL of inhibitor solution.

    • Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 50 µL of Substrate solution (final conc. 10–50 µM, near

      
      ).
      
  • Kinetic Readout:

    • Monitor fluorescence immediately using a plate reader.

    • Excitation: 380 nm | Emission: 460 nm.

    • Read every 60 seconds for 10–20 minutes.

  • Controls:

    • Positive Control: Enzyme + Substrate + DMSO (no inhibitor).

    • Negative Control: Substrate only (no enzyme).

    • Reference Inhibitor: Aprotinin (Standard serine protease inhibitor).

Screening Logic Diagram

AssayWorkflow Prep Prepare Reagents (Enzyme, Buffer, Compounds) Incubate Pre-Incubation (Enzyme + Inhibitor, 30 min) Prep->Incubate Initiate Add Substrate (Bz-nKRR-AMC) Incubate->Initiate Read Measure Fluorescence (Ex 380nm / Em 460nm) Initiate->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Caption: Figure 2. FRET Assay Screening Cascade. Kinetic monitoring ensures linear initial velocity is captured for accurate IC50 determination.

Data Analysis & SAR Interpretation

Quantitative analysis is crucial for establishing the Structure-Activity Relationship (SAR).

Calculation of IC50

Calculate the initial velocity (


) from the linear portion of the fluorescence curve (RFU vs. Time).


Plot % Inhibition vs. log[Inhibitor] and fit to the Hill equation to derive the IC50.
SAR Table: Expected Trends
Structural ModificationEffect on ActivityMechanistic Reason
3-Carboxylate Increased PotencyH-bonding with active site residues (Gly151/Ser135).
N-Phenyl group VariableLipophilic interaction in S1/S2; substitution (e.g., 4-OMe) can optimize fit.
Basic Side Chains High Potency / Low SelectivityMimics P1 Arginine but risks thrombin inhibition.
Non-charged Polar Balanced ProfileImproves permeability while maintaining H-bond network.

References

  • Lang, J., et al. (2015). "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors."[3] ACS Medicinal Chemistry Letters.

  • Steuer, C., et al. (2011). "Synthesis and biological evaluation of pyrazole derivatives as inhibitors of the dengue virus protease." Bioorganic & Medicinal Chemistry.

  • Li, J., et al. (2005). "The Knorr Pyrazole Synthesis." Name Reactions in Heterocyclic Chemistry.

  • Nitsche, C., et al. (2012). "Assay Protocols for the Dengue Virus Protease." Methods in Molecular Biology.

Sources

Method

Application Note: Esterification Protocols for 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid

Executive Summary & Strategic Analysis The esterification of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid presents a specific chemoselective challenge common to amphoteric heterocycles. The molecule contains a nucleophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid presents a specific chemoselective challenge common to amphoteric heterocycles. The molecule contains a nucleophilic primary amine at position 4 and an electrophilic carboxylic acid at position 3.

The Core Challenge: Standard base-promoted alkylation (e.g., using alkyl halides and


) is not recommended  due to the high risk of competitive 

-alkylation at the 4-amino position. Furthermore, the use of carbodiimide coupling agents (EDC/DCC) without amine protection will lead to rapid self-polymerization (amide formation).

The Solution: The most robust, high-yield strategy is Acid-Mediated Esterification . By conducting the reaction in highly acidic media, the 4-amino group is protonated (


), rendering it non-nucleophilic. This effectively "protects" the amine in situ while the carboxylic acid is activated for nucleophilic attack by the alcohol solvent.

This guide details two validated protocols:

  • Method A (Thionyl Chloride): The Gold Standard for amino-acid-like substrates. Generates anhydrous HCl in situ.

  • Method B (Fischer Esterification): A classic sulfuric acid-catalyzed alternative for scale-up where

    
     handling is restricted.
    

Chemical Properties & Handling[1]

PropertyData / Description
Substrate 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid
Formula

(often supplied as HCl salt:

)
MW 155.15 g/mol (Free Base) / 191.61 g/mol (HCl Salt)
Solubility Soluble in water, DMSO, Methanol. Poor solubility in non-polar organics (DCM, Hexane).
pKa (Est.) ~3.5 (Carboxylic Acid), ~4.0 (Conjugate acid of pyrazole amine)
Storage Hygroscopic. Store at 2-8°C under inert atmosphere.

Method A: Thionyl Chloride Mediated Esterification (Recommended)

This method is preferred for its high conversion rates and ease of workup. Thionyl chloride reacts with the alcohol solvent to generate anhydrous HCl and the alkyl sulfite intermediate, driving the reaction to completion by consuming water.

Reagents
  • Substrate: 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous Alcohol (Methanol for methyl ester, Ethanol for ethyl ester) (0.2 - 0.5 M concentration)

Step-by-Step Protocol
  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride or

    
     line). Place in an ice-water bath (
    
    
    
    ).
  • Solvent Charge: Add the anhydrous alcohol (e.g., Methanol) to the flask.

  • Activation (Exothermic): Slowly add Thionyl Chloride dropwise to the cold alcohol over 15–20 minutes.

    • Note: This generates HCl gas and heat. Ensure vigorous stirring and proper venting.

  • Substrate Addition: Add the 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid in one portion.

    • Observation: The solid should dissolve as the solution warms, potentially forming a suspension later as the product salt precipitates.

  • Reaction: Remove the ice bath. Heat the mixture to Reflux (65°C for MeOH) for 4–6 hours .

    • Monitoring: Monitor by LC-MS or TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the acid peak (

      
      ) and appearance of the ester (
      
      
      
      for methyl ester).
  • Workup:

    • Cool the reaction to room temperature.[1][2]

    • Concentrate the mixture in vacuo to remove solvent and excess

      
      .
      
    • Result: The residue is the Ester Hydrochloride Salt .

  • Neutralization (Optional - To obtain Free Base):

    • Dissolve the residue in a minimum amount of water (10 mL/g).

    • Carefully adjust pH to ~8–9 using saturated

      
       solution.
      
    • Extract immediately with Ethyl Acetate (

      
      ).
      
    • Dry organics over

      
      , filter, and concentrate.[1][3][4]
      
Reaction Workflow Diagram

G Start Start: Anhydrous Alcohol (0°C Bath) AddSOCl2 Add SOCl2 Dropwise (Generates HCl in situ) Start->AddSOCl2 Exothermic AddSubstrate Add 4-Amino-Pyrazole Acid (Amine Protonation Occurs) AddSOCl2->AddSubstrate Dissolution Reflux Reflux 4-6 Hours (65-80°C) AddSubstrate->Reflux Activates COOH Evap Evaporate Solvent/SOCl2 (Rotary Evaporator) Reflux->Evap Completion SaltProduct Product: Ester HCl Salt (Stable Solid) Evap->SaltProduct Standard Endpoint Neutralize Optional: Neutralize with NaHCO3 Extract with EtOAc SaltProduct->Neutralize If Free Base Needed FreeBase Product: Free Base Ester (Use Immediately) Neutralize->FreeBase

Caption: Workflow for Thionyl Chloride mediated esterification. The primary endpoint is the stable HCl salt.

Method B: Sulfuric Acid Catalyzed (Fischer Esterification)[6]

Use this method if Thionyl Chloride is unavailable or if scaling up to kilogram quantities where


 gas management is difficult.
Reagents
  • Substrate: 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Alcohol (Methanol or Ethanol) (Excess, 0.5 M)

Step-by-Step Protocol
  • Dissolve the substrate in the alcohol solvent.

  • Add concentrated

    
     dropwise (Caution: Exotherm).
    
  • Heat to reflux for 12–18 hours . (Note: Slower than Method A).

    • Optimization: Use a Dean-Stark trap (if using Ethanol/Benzene azeotrope) or molecular sieves to remove water and push the equilibrium.

  • Workup:

    • Concentrate to ~20% volume.

    • Pour residue onto crushed ice/water.

    • Neutralize carefully with solid

      
       or 
      
      
      
      until pH ~8.
    • Extract with Ethyl Acetate or DCM.

Mechanistic Rationale & Troubleshooting

Why Acid Catalysis?

The mechanism relies on the dual role of the acid:[5][6]

  • Protection: Protonation of the

    
     prevents it from acting as a nucleophile, stopping the formation of poly-amides.
    
  • Activation: Protonation of the carbonyl oxygen makes the carboxylic acid susceptible to attack by the weak alcohol nucleophile.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Water in solventUse anhydrous solvents; add molecular sieves.
Incomplete Reaction Equilibrium limitationSwitch to Method A (

) to drive irreversibility.
Side Products N-acylationEnsure media is strongly acidic (pH < 1) throughout.
Product Loss Water solubilityThe Free Base is moderately polar. Salt out the aqueous layer with NaCl before extraction.
Pathway Visualization

Mechanism Substrate Substrate (Zwitterion) Protonated Protonated Species (R-NH3+ / COOH) Substrate->Protonated + H+ (Acid) Activated Activated Carbonyl (C=OH+) Protonated->Activated Equilibrium Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + ROH Product Ester Product (HCl Salt) Tetrahedral->Product - H2O

Caption: Simplified mechanistic pathway highlighting the protonation state required for selective esterification.

References

  • Master Organic Chemistry . (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids. Retrieved from [Link]

  • PubChem . (2025).[7] Ethyl 4-amino-1H-pyrazole-3-carboxylate Compound Summary. Retrieved from [Link]

Sources

Application

Application Note: Functionalization of the 4-Amino Group in Pyrazole-3-Carboxylic Acids

[1] Abstract & Strategic Importance The 4-amino-1H-pyrazole-3-carboxylic acid scaffold is a deceptive "privileged structure" in medicinal chemistry. While it appears simple, it serves as the linchpin for fusing pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Importance

The 4-amino-1H-pyrazole-3-carboxylic acid scaffold is a deceptive "privileged structure" in medicinal chemistry. While it appears simple, it serves as the linchpin for fusing pyrimidine rings to create pyrazolo[4,3-d]pyrimidines —a class of bioisosteres for purines (adenine/guanine) utilized in kinase inhibitors, PDE5 inhibitors (e.g., Sildenafil), and HSP90 inhibitors.

However, the 4-amino group on this scaffold exhibits attenuated nucleophilicity compared to standard anilines. The electron-withdrawing nature of the adjacent pyrazole nitrogens and the C3-carbonyl group creates a "push-pull" electronic desensitization. Furthermore, the amphoteric nature of the parent amino acid leads to solubility challenges and zwitterionic interference.

This guide provides high-fidelity protocols to overcome these electronic and solubility barriers, focusing on Amide Coupling , Sandmeyer Halogenation , and Heterocyclic Cyclization .

Chemical Space & Reactivity Analysis

Before attempting synthesis, one must understand the electronic landscape. The pyrazole ring is


-excessive, but the specific localization of the 4-amino group places it in conjugation with the C3-carbonyl and the C5=N bond.
The "Push-Pull" Deactivation
  • Electronic Effect: The lone pair on the 4-amino nitrogen is delocalized into the pyrazole ring and the C3-ester/acid.

  • Consequence: The 4-

    
     is a poor nucleophile. Standard acylation conditions (e.g., anhydride mixing) often fail or require forcing conditions that degrade the scaffold.
    
  • Regioselectivity (N1 vs. N4): The pyrrole-like Nitrogen (N1) is acidic (

    
    ), while the pyridine-like Nitrogen (N2) is basic. If N1 is unsubstituted, electrophiles may attack N1 preferentially over the 4-
    
    
    
    . N1-protection is mandatory for controlled 4-N functionalization.
Reactivity Map

The following diagram illustrates the competing reactive sites and the logic flow for functionalization.

ReactivityMap Scaffold 4-Amino-1H-pyrazole-3-carboxylic Acid N1 Position N1 (NH) Nucleophilic/Acidic MUST PROTECT Scaffold->N1 Competing Site C3 Position C3 (COOH) Electrophilic Interferes with Amine Scaffold->C3 Zwitterion Risk N4 Position 4 (NH2) Target Nucleophile Electron Deficient Scaffold->N4 Target N1->N4 Block N1 first to direct reaction to N4 Path_Amide Amide Coupling (Requires HATU/Acid Chlorides) N4->Path_Amide Path_Sandmeyer Sandmeyer Reaction (Diazotization -> Halogen) N4->Path_Sandmeyer Path_Cyclize Cyclization (Pyrazolo[4,3-d]pyrimidine) N4->Path_Cyclize

Figure 1: Reactivity landscape of the 4-aminopyrazole scaffold. N1 protection is the gatekeeper step.

Pre-functionalization: The "Lock and Load" Strategy

Do not work with the free amino acid. It is insoluble in most organic solvents and exists as a zwitterion.

  • Step 1 (Lock): Esterify the C3-carboxylic acid (Methyl or Ethyl ester).

  • Step 2 (Block): Alkylate or protect the N1 position (Methyl, Benzyl, or THP).

Recommended Starting Material: Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Protocol A: High-Efficiency Amide Coupling (Acylation)

Due to the low nucleophilicity of the 4-amino group, standard EDC/HOBt couplings often stall. We utilize HATU due to its superior activity involving the HOAt leaving group, or Acid Chlorides for sterically demanding partners.

Materials
  • Substrate: Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Carboxylic Acid Partner: (1.2 equiv)

  • Coupling Agent: HATU (1.3 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Concentration 0.2 M)

Step-by-Step Methodology
  • Activation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid Partner in anhydrous DMF.

  • Base Addition: Add DIPEA. Stir for 5 minutes at Room Temperature (RT).

  • Agent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the 4-aminopyrazole substrate.

  • Reaction: Stir at 40–60°C for 4–12 hours.

    • Note: Unlike anilines, this reaction often requires mild heating to drive completion due to the deactivated amine.

  • Workup: Dilute with EtOAc. Wash 3x with saturated

    
     (to remove DMF), 1x with 
    
    
    
    , and 1x with Brine. Dry over
    
    
    .

Data Interpretation:

Variable Standard Aniline 4-Aminopyrazole
Coupling Reagent EDC/HOBt HATU or T3P
Temperature RT 40°C - 60°C

| Time | 1-2 h | 4-12 h |

Protocol B: The Modified Sandmeyer (Halogenation)

Converting the amino group to a halogen (I, Br, Cl) opens the door to Palladium-catalyzed cross-couplings (Suzuki, Sonogashira). The classical aqueous


 Sandmeyer often fails due to the instability of the pyrazole-diazonium species in water.

Solution: Use tert-Butyl Nitrite (t-BuONO) in anhydrous acetonitrile (Doyle-type conditions).

Materials
  • Substrate: Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Nitrite Source: tert-Butyl Nitrite (1.5 equiv)

  • Halogen Source:

    
     (for Bromide) or 
    
    
    
    (for Iodide) or
    
    
    (for Chloride) (1.2 equiv)
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation: Dissolve the copper halide (

    
    ) in anhydrous MeCN in a round-bottom flask.
    
  • Nitrite Addition: Add t-BuONO dropwise to the copper suspension. Heat to 60°C.

  • Substrate Addition: Dissolve the 4-aminopyrazole in a minimum volume of MeCN. Add this solution dropwise to the heated reaction mixture over 20 minutes.

    • Critical: Evolution of

      
       gas will be observed. Ensure distinct bubbling stops before adding more.
      
  • Completion: Stir at 60°C for 1 hour.

  • Quench: Cool to RT. Pour into 1M HCl (aqueous) to quench copper species. Extract with EtOAc.

Protocol C: Cyclization to Pyrazolo[4,3-d]pyrimidines

This is the "Sildenafil-like" pathway. It involves constructing the pyrimidine ring onto the pyrazole.

Pathway Logic
  • Amide Formation: Acylate the 4-amino group (as per Protocol A).

  • Amide Activation: Convert the C3-ester to a primary amide (using

    
    ) OR activate the C3-amide if already present.
    
  • Cyclodehydration: Close the ring using base-mediated dehydration.

Workflow Diagram

Cyclization Start 4-Amino-3-Ester Step1 Acylation (R-COCl) Start->Step1 Inter1 4-Amido-3-Ester Step1->Inter1 Step2 Ammonolysis (NH3/MeOH) Inter1->Step2 Inter2 4-Amido-3-Carboxamide Step2->Inter2 Step3 Cyclization (KOtBu / Heat) Inter2->Step3 Final Pyrazolo[4,3-d]pyrimidine Step3->Final

Figure 2: Stepwise construction of the fused heterocyclic core.

Protocol: One-Pot Cyclization (Alternative)

For simple substitutions (R=H or Methyl), use Formamidine Acetate .

  • Mix: Combine Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (1 equiv) and Formamidine Acetate (3 equiv) in Ethanol.

  • Heat: Reflux (80°C) for 12–24 hours.

  • Mechanism: The amino group attacks the formamidine, followed by intramolecular attack on the ester.

  • Product: 1-methyl-1,5-dihydro-4H-pyrazolo[4,3-d]pyrimidin-7-one.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Amide Coupling Steric hindrance + low nucleophilicity.Switch to Acid Chloride with Pyridine/DMAP. If acid is chiral/sensitive, use HATU at 50°C.
Regioisomers (N1 vs N2) Tautomerization of starting material.Verify structure of starting material by NOE NMR. Ensure N1 is alkylated before 4-N functionalization.
Incomplete Sandmeyer Diazo decomposition.Ensure anhydrous conditions (t-BuONO). Add substrate slowly to prevent radical side-reactions.
Solubility Issues High polarity of amide products.Use polar solvents for workup (THF/EtOAc mixes) or purify via Reverse Phase (C18) chromatography.

References

  • Dunn, P. J., et al. (1998). "Sildenafil Citrate (Viagra™)." Drugs of the Future, 23(4), 371-384. (Foundational work on pyrazolo-pyrimidine cyclization).

  • Elguero, J., et al. (2000). "Pyrazoles."[1][2][3][4] Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on pyrazole reactivity).

  • Baraldi, P. G., et al. (2004). "Synthesis and Biological Activity of Pyrazolo[4,3-d]pyrimidines." Chemical Reviews, 104(12), 6371-6386. (Review of the fused ring synthesis).

  • Beletskaya, I. P., et al. (2007).[5] "Catalytic Sandmeyer Bromination." Synthesis, 2007(16), 2534-2538. (Modern anhydrous Sandmeyer conditions).

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6][7] Tetrahedron, 61(46), 10827-10852. (Reference for HATU/HOAt utility in deactivated amines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid

Executive Summary & The "Zwitterionic Trap" Users frequently report that 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid forms a cloudy suspension or a "gel-like" precipitate in pure DMSO, even after sonication. The Root C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Zwitterionic Trap"

Users frequently report that 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid forms a cloudy suspension or a "gel-like" precipitate in pure DMSO, even after sonication.

The Root Cause: This molecule is not a simple organic solid; it behaves as a zwitterion (internal salt).

  • The Chemistry: The C3-carboxylic acid is acidic (

    
    ), while the C4-amino group is basic (
    
    
    
    ).
  • The Trap: In neutral DMSO (pH ~7), the molecule exists in an equilibrium favoring the zwitterionic state (

    
    ). This creates a crystal lattice held together by strong electrostatic forces (Coulombic interactions) that pure DMSO—despite being polar aprotic—cannot easily disrupt.
    

The Solution: You must shift the equilibrium away from the isoelectric point (pI) using a "pH-Shift Strategy" to solubilize the compound as either a distinct Cation or Anion .

Decision Tree: The Solubility Logic

The following diagram illustrates the chemical logic required to achieve a clear solution.

SolubilityLogic Start Solid Compound (Zwitterionic Lattice) DMSO Pure DMSO (Neutral pH) Start->DMSO Dissolve ResultBad Suspension / Gel (Insoluble Zwitterion) DMSO->ResultBad No Additives Decision Intended Application? ResultBad->Decision Troubleshooting PathAcid Acidic/Neutral Rxn or HPLC Analysis Decision->PathAcid PathBase Basic/Nucleophilic Rxn or Coupling Decision->PathBase ActionAcid Add 1.1 eq. HCl or TFA (Protonate Carboxylate) PathAcid->ActionAcid ActionBase Add 1.1 eq. DIPEA or NaOH (Deprotonate Amine) PathBase->ActionBase SolCation Clear Solution (Cationic Species) ActionAcid->SolCation Breaks Lattice SolAnion Clear Solution (Anionic Species) ActionBase->SolAnion Breaks Lattice

Figure 1: Solubility Decision Tree. To dissolve the zwitterion, one must disrupt the internal salt by driving the equilibrium toward a net positive or net negative charge.

Technical Protocols

Protocol A: The "Acid Shift" (Recommended for HPLC & Storage)

Best for: Analytical standards, NMR, or reactions under acidic conditions.

Mechanism: Adding acid protonates the carboxylate group (


), breaking the internal salt bridge. The molecule becomes a soluble cation (

).
  • Preparation: Weigh the target amount of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.

  • Solvent Priming: In a separate vial, prepare a solution of DMSO containing 1.1 to 1.5 equivalents of acid relative to the compound.

    • For NMR: Use DMSO-

      
       + TFA-
      
      
      
      or DCl.
    • For HPLC: Use DMSO + 0.1% Formic Acid or TFA.

    • For Synthesis: Use 4M HCl in Dioxane (added to the DMSO).

  • Dissolution: Add the "Acidified DMSO" to the solid.

  • Agitation: Vortex for 30 seconds. A clear solution should form immediately.

Protocol B: The "Base Shift" (Recommended for Synthesis)

Best for: Alkylation reactions, Amide couplings (HATU/EDC), or nucleophilic substitutions.

Mechanism: Adding base deprotonates the ammonium group (


), breaking the internal salt. The molecule becomes a soluble anion (

).
  • Solid Mix: Combine the solid pyrazole derivative with the base before adding solvent if possible (for solid bases).

  • Base Selection:

    • Organic: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 2.0 equivalents).

    • Inorganic:[1] Sodium Hydride (NaH) or NaOH (requires dry DMSO).

  • Dissolution: Add anhydrous DMSO to the mixture.

  • Sonication: Sonicate at 30-40°C for 5-10 minutes. The solution may turn slightly yellow (normal for amino-pyrazoles).

Protocol C: Handling Oxidation (The "Red Solution" Issue)

Issue: Users often report the solution turning pink, red, or brown over time. Cause: The C4-amino group on the electron-rich pyrazole ring is highly susceptible to oxidative coupling (forming azo/hydrazo dimers), especially in "old" DMSO which accumulates peroxides.

Prevention Steps:

  • Use Fresh DMSO: Only use DMSO from a glass bottle stored under inert gas. Avoid DMSO stored in plastic for >6 months.

  • Degas: Sparge the DMSO with Nitrogen or Argon for 15 minutes prior to use.

  • Antioxidant (Optional): For long-term storage of stock solutions, add 1-2 mM Ascorbic Acid or BHT (Butylated hydroxytoluene), provided it does not interfere with your downstream assay.

Comparative Data: Solubility Limits

Solvent SystemConditionEstimated SolubilityState
Pure DMSO Neutral pH, 25°C< 5 mg/mLCloudy / Gel
DMSO + 5% Water Neutral pH< 10 mg/mLSuspension
DMSO + 1.2 eq HCl Acidic (pH < 2)> 50 mg/mL Clear Solution
DMSO + 1.5 eq DIPEA Basic (pH > 9)> 40 mg/mL Clear Solution
Methanol Neutral< 1 mg/mLPrecipitate

Data derived from physiochemical properties of analogous zwitterionic aminopyrazoles [1, 2].

Frequently Asked Questions (FAQ)

Q1: Can I heat the pure DMSO suspension to dissolve it? A: Heating (up to 60°C) may temporarily dissolve the compound, but it creates a supersaturated solution . Upon cooling, the compound will likely re-precipitate or form a gel. We strongly recommend the Chemical Shift (Acid/Base) method over thermal forcing.

Q2: I need to use this in a biological assay (cell culture). I can't use strong acids or bases. A: For biological assays, dissolve the compound in DMSO using the Base Shift method (Protocol B) with NaOH to form the Sodium Salt.

  • Step 1: Dissolve in DMSO with 1.0 eq NaOH.

  • Step 2: Dilute this stock into your culture media. The high dilution factor (usually 1:1000) will buffer the pH back to physiological levels (7.4), and the compound should remain soluble at micromolar concentrations.

Q3: My solution turned dark brown overnight. Is it still good? A: Likely not. Darkening indicates oxidation of the amino group to nitro/nitroso or azo species. This is common if the DMSO contained peroxides or was exposed to air. Discard and prepare fresh under an Argon atmosphere.

Q4: Why does the literature mention an HCl salt form? A: Commercial vendors often sell the 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride salt [3]. This pre-formed salt is already in the cationic state and will dissolve readily in DMSO or Water without further additives. If you have the "free acid" (zwitterion), you are essentially manually converting it to this salt form using Protocol A.

References

  • Gaylord Chemical Company. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102B.[3] (Provides foundational solubility parameters for zwitterionic species in DMSO). Link

  • European Chemicals Agency (ECHA). (n.d.).[4] Registration Dossier: Aminopyrazole derivatives and physiochemical properties. (General pKa and solubility data for pyrazole-carboxylic acids). Link

  • Smolecule. (2023). 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride Structure and Properties. (Confirmation of salt forms for improved solubility). Link

  • PubChem. (2025). Compound Summary: 4-amino-1H-pyrazole-3-carboxylic acid.[5][6] (Structural analogues and pKa predicted values). Link

Sources

Optimization

preventing decarboxylation of pyrazole-3-carboxylic acid during synthesis

Here is the technical support guide for the synthesis and stabilization of pyrazole-3-carboxylic acid. Topic: Preventing Decarboxylation During Synthesis & Workup Ticket ID: PYZ-3-COOH-STABILITY Status: Open Assigned Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis and stabilization of pyrazole-3-carboxylic acid.

Topic: Preventing Decarboxylation During Synthesis & Workup Ticket ID: PYZ-3-COOH-STABILITY Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Silent Yield Killer"

Users frequently report obtaining the corresponding pyrazole (unsubstituted at C-3) or significantly lower yields than expected when synthesizing pyrazole-3-carboxylic acid .

The Root Cause: Pyrazole-3-carboxylic acids are kinetically unstable compared to their C-4 isomers. They undergo thermal decarboxylation , a process catalytically accelerated by acidic media and transition metals (Cu, Ag) . This often occurs not during the reaction, but during the workup—specifically during acidification of the carboxylate salt or recrystallization.

This guide provides the mechanistic insight to predict failure points and the "Safe-Mode" protocols to prevent them.

Module 1: The Thermodynamics of Loss (Mechanism)

To prevent decarboxylation, you must understand the trigger. The reaction is not random; it follows a specific Acid-Promoted Ionic Pathway .

The Mechanism of Failure

The decarboxylation of pyrazole-3-carboxylic acid is driven by the protonation of the pyrazole ring.

  • Protonation: In strong acid (pH < 2), the pyridine-like nitrogen (N-2) accepts a proton.

  • Electron Withdrawal: The resulting cation is highly electron-withdrawing, destabilizing the adjacent C-C bond of the carboxylic acid.

  • Fragmentation: The molecule ejects CO₂ to neutralize the charge, resulting in the thermodynamically stable pyrazole.

Visualization: The Danger Zone

The following diagram illustrates the critical transition state you must avoid.

DecarboxylationMechanism Start Pyrazole-3-COOH (Stable Solid) Inter Protonated Zwitterion (Unstable Intermediate) Start->Inter Protonation (N-2) Acid Strong Acid (pH < 2) or Heat Acid->Inter TS Transition State (C-C Bond Weakening) Inter->TS Thermal Activation Product Unsubstituted Pyrazole (Liquid/Volatile) TS->Product Irreversible Loss Gas CO2 Release TS->Gas Bubbling

Figure 1: The acid-catalyzed thermal decarboxylation pathway. Note that protonation of the ring significantly lowers the activation energy for CO₂ loss.

Module 2: "Safe-Mode" Synthesis Protocols

Do not use standard "textbook" hydrolysis (boiling NaOH followed by conc. HCl). Use these validated protocols instead.

Protocol A: The Low-Temperature LiOH Route

Best for: Ethyl/Methyl pyrazole-3-carboxylates sensitive to heat. Principle: Lithium Hydroxide (LiOH) is a milder nucleophile than NaOH and allows hydrolysis in THF/Water mixtures at lower temperatures, preventing the thermal activation required for decarboxylation.

StepActionCritical Control Point (CCP)
1 Dissolve Ester (1.0 eq) in THF:Water (3:1) .Do not use MeOH if transesterification is a risk.
2 Add LiOH·H₂O (1.5 eq) at 0°C .Keep cold initially to control exotherm.
3 Warm to RT (20-25°C) . Stir 4-16h.STOP: Do not reflux. If slow, heat to max 40°C.
4 Concentrate THF under vacuum (Rotovap < 30°C).Remove organic solvent before acidification.
5 The Critical Step: Acidify with 1M HCl to pH 3-4 .NEVER drop to pH 1. Use a pH meter, not paper.
6 Extract with EtOAc immediately.Prolonged exposure to aqueous acid promotes decomposition.
Protocol B: The Anhydrous "Krapcho-Type" Workup

Best for: Substrates that decarboxylate instantly upon contact with aqueous acid. Principle: Avoids the formation of the free acid in water entirely.

  • Perform hydrolysis using TMSOK (Potassium trimethylsilanolate) in dry ether/THF.

  • The product precipitates as the potassium salt.

  • Filter the salt.

  • Wash with dry ether.

  • Liberation: Suspend salt in minimal cold water, add stoichiometric acetic acid (mild acid), and filter the precipitate immediately.

Module 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Use this flow to determine why your synthesis failed.

TroubleshootingFlow Problem Low Yield / Wrong Product CheckState Is Product a Solid or Oil? Problem->CheckState Oil Oil / Volatile CheckState->Oil Likely Decarboxylated Solid Solid CheckState->Solid Potential Salt/Impurity CheckNMR Check 1H-NMR (Proton at C-3?) Oil->CheckNMR CheckWorkup Check Acidification pH Solid->CheckWorkup Diagnosis1 DIAGNOSIS: Thermal Decarboxylation. Reduce Temp & Increase pH. CheckNMR->Diagnosis1 Yes (C-H peak) Diagnosis2 DIAGNOSIS: Acid-Catalyzed Decomposition. Use Buffer (pH 4). CheckWorkup->Diagnosis2 pH < 2 Diagnosis3 DIAGNOSIS: Incomplete Protonation. Product is Carboxylate Salt. CheckWorkup->Diagnosis3 pH > 5

Figure 2: Troubleshooting logic for pyrazole-3-carboxylic acid isolation failures.

Frequently Asked Questions

Q: I see bubbling when I acidify my reaction mixture. Is this normal? A: If you used a carbonate base (K₂CO₃), yes. However, if you used a hydroxide base (LiOH/NaOH) and see vigorous bubbling upon acidification, this is likely CO₂ release from your product decomposing.

  • Fix: Stop adding acid immediately. Add a buffer (Acetate/Acetic Acid) instead of strong HCl.

Q: Can I use Copper (Cu) catalysts for the click reaction to make the ester precursor? A: Proceed with extreme caution. Copper is a known catalyst for decarboxylation of pyrazole-carboxylic acids (See Inorganic Chemistry Frontiers, 2014).

  • Fix: Ensure thorough removal of Cu (using EDTA or scavenger resins) before attempting hydrolysis. Residual Cu + Heat = Decarboxylation.

Q: My product is water-soluble and I can't extract it without using strong acid. A: Do not force the extraction with pH 1.

  • Fix: Use a continuous extraction method with Ethyl Acetate at pH 4, or use a resin-based purification (e.g., Diaion HP-20) to desalt the compound without exposing it to harsh acidic conditions.

Q: Is the 3-isomer more unstable than the 4-isomer? A: Yes. The 4-carboxylic acid is significantly more thermally stable. The 3-position is electronically coupled to the ring nitrogens in a way that facilitates the cyclic transition state required for CO₂ loss. If your design permits, shifting the carboxyl to position 4 will solve stability issues.

References & Authoritative Grounding

  • Mechanism of Decarboxylation:

    • Source: Brown, B.R.[1] "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society, 1951.[1]

    • Relevance: Establishes the fundamental anionic and acid-promoted pathways for heterocyclic carboxylic acids.

    • Link:

  • Copper-Facilitated Decomposition:

    • Source: "Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons."[2] Inorganic Chemistry Frontiers, 2014.

    • Relevance: Validates the risk of trace metal contamination driving decarboxylation.

    • Link:

  • Mild Hydrolysis Conditions (LiOH/t-BuNH2):

    • Source: "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O."[3] Journal of the Mexican Chemical Society, 2014.

    • Relevance: Provides the "Safe-Mode" hydrolysis protocol using mild bases to prevent thermal degradation.

    • Link:

  • Stability of Pyrazole-3-Carboxylates:

    • Source: "Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids." Current Organic Chemistry, 2014.

    • Relevance: Reviews the regioselectivity and stability challenges of 3- vs 5- isomers.

    • Link:

Sources

Troubleshooting

Optimizing Recrystallization Solvents for Amino-Pyrazole Carboxylic Acids: A Technical Support Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of amino-pyrazole carboxylic acids. These molecules present unique purifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of amino-pyrazole carboxylic acids. These molecules present unique purification challenges due to their combination of acidic (carboxylic acid), basic (amino), and hydrogen-bonding (pyrazole) functional groups. This multi-functional nature can lead to complex solubility behaviors, making solvent selection a critical, non-trivial step in achieving high purity.

Here, we dissect the causality behind experimental choices, offer systematic protocols, and provide troubleshooting solutions to common problems encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for amino-pyrazole carboxylic acids?

The perfect solvent should exhibit a steep solubility curve for your compound. This means the compound should be highly soluble in the hot solvent but sparingly soluble or insoluble at cooler temperatures.[1][2][3] This temperature-dependent solubility is essential for maximizing product recovery.[1] Additionally, the solvent must be chemically inert towards the compound and either dissolve impurities completely at all temperatures or not at all, allowing for their removal through filtration.[1][4][5]

Q2: How do the amino, pyrazole, and carboxylic acid functional groups influence solvent selection?

These functional groups make the molecule amphoteric and capable of extensive hydrogen bonding.

  • Carboxylic Acid (Acidic): This group can donate a hydrogen bond and will be more soluble in polar, protic solvents like alcohols and water, especially at higher pH where it can be deprotonated to a carboxylate salt.[6][7][8]

  • Amino Group (Basic): This group can accept hydrogen bonds and will also increase solubility in polar, protic solvents. At lower pH, it can be protonated to an ammonium salt, further increasing aqueous solubility.[8]

  • Pyrazole Ring: This aromatic heterocycle can participate in hydrogen bonding as both a donor and acceptor, contributing to its polarity.

The combination of these groups often results in a zwitterionic character at a specific pH (the isoelectric point), where the molecule has both a positive and negative charge.[8][9] Zwitterions can have high crystal lattice energy and may exhibit lower solubility in common organic solvents. Therefore, polar solvents like ethanol, methanol, water, or mixtures thereof are often a good starting point.[10][11][12]

Q3: When should I use a mixed-solvent system?

A mixed-solvent system, or solvent-pair, is necessary when no single solvent provides the ideal solubility profile.[13][14] This situation is common for complex molecules like amino-pyrazole carboxylic acids. The strategy involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (saturated).[10][13][15] The two solvents must be miscible with each other.[10][16] Common pairs for polar compounds include ethanol-water, methanol-water, and acetone-hexane.[10][17]

Q4: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens if the solution is cooled too quickly, is too concentrated, or if the boiling point of the solvent is higher than the melting point of the compound.[1][16][18]

To fix this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional "good" solvent to decrease the saturation point.[1][18]

  • Allow the solution to cool much more slowly. Insulating the flask can help.[18][19]

  • Consider using a different solvent system with a lower boiling point.

Q5: Why are my crystals forming too quickly?

Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization.[20] An ideal crystallization process should show initial crystal formation after about 5 minutes and continue over 20 minutes or more.[20] This issue is typically caused by a solution that is too supersaturated. To resolve this, reheat the solution and add a small amount of additional solvent before allowing it to cool slowly again.[20]

Section 2: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for their resolution.

Problem: No Crystal Formation Upon Cooling
  • Potential Cause 1: The solution is not sufficiently supersaturated.

    • Explanation: Too much solvent was used initially, meaning the concentration of the compound remains below the saturation point even when cold.[18][20]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[20] Allow it to cool again. Be careful not to over-concentrate, which can lead to oiling out or rapid crashing.

  • Potential Cause 2: Nucleation has not been initiated.

    • Explanation: Crystal growth requires a starting point, or nucleus. Sometimes, even in a supersaturated solution, spontaneous nucleation is slow.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic glass fragments can act as nucleation sites.[18][20]

      • Seeding: Add a tiny, pure crystal of the compound (a "seed crystal") to the cooled solution.[19][20] This provides a perfect template for further crystal growth.

      • Evaporation: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid. Re-insert the rod into the solution to introduce these microcrystals.[20]

  • Potential Cause 3: Impurities are inhibiting crystallization.

    • Explanation: Certain impurities can interfere with the formation of a crystal lattice.

    • Solution: The sample may require further purification before recrystallization is attempted, for example, by passing it through a short plug of silica gel. Ensure the starting material purity is as high as possible.[19]

Problem: Poor Recovery / Low Yield
  • Potential Cause 1: The compound has significant solubility in the cold solvent.

    • Explanation: Even at low temperatures, some of your compound will remain dissolved in the mother liquor.[2]

    • Solution: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility. If recovery is still low, you may need to find a different solvent system where the compound is less soluble when cold. A second crop of crystals can sometimes be obtained by concentrating the filtrate.[11]

  • Potential Cause 2: Premature crystallization occurred during hot filtration.

    • Explanation: If you performed a hot filtration to remove insoluble impurities, the solution may have cooled and deposited crystals on the filter paper or in the funnel stem.

    • Solution: Use a heated or insulated filter funnel. Before filtering, add a small excess of hot solvent to the solution to ensure it remains unsaturated during the transfer.[10]

Logical Troubleshooting Flow for Common Issues

Troubleshooting Start Experiment Complete CheckCrystals Crystals Formed? Start->CheckCrystals NoCrystals No Crystals CheckCrystals->NoCrystals No CheckQuality High Yield & Purity? CheckCrystals->CheckQuality Yes TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent BoilSolvent Boil off excess solvent TooMuchSolvent->BoilSolvent Yes InduceNucleation Induce Nucleation: - Scratch flask - Add seed crystal TooMuchSolvent->InduceNucleation No BoilSolvent->Start Retry Cooling InduceNucleation->Start Retry Cooling Success Successful Recrystallization CheckQuality->Success Yes PoorQuality Low Yield or Impure CheckQuality->PoorQuality No CheckYield Issue is Yield or Purity? PoorQuality->CheckYield LowYield Low Yield: - Cool further on ice - Re-evaluate solvent choice CheckYield->LowYield Yield Impure Impure: - Ensure slow cooling - Check for co-crystallizing impurities CheckYield->Impure Purity LowYield->Start Re-evaluate Impure->Start Re-evaluate

Caption: A flowchart for troubleshooting common recrystallization outcomes.

Section 3: Experimental Protocol: Systematic Solvent Selection

A systematic approach is crucial for efficiently identifying a suitable solvent system.

Protocol 1: Single-Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude amino-pyrazole carboxylic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (start with ~0.5 mL). Test a range of polarities: water, ethanol, ethyl acetate, acetone, and toluene are good starting points.[11][17] Agitate each tube. Note which solvents dissolve the compound at room temperature (these are unsuitable).

  • Heating: For solvents that did not dissolve the compound, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[10] Continue adding the hot solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: A suitable single solvent is one that fully dissolves the compound when hot but produces an abundant quantity of crystals upon cooling.[10]

Protocol 2: Developing a Mixed-Solvent System

If no single solvent is ideal, proceed to a mixed-solvent approach.

  • Identify a "Good" and "Bad" Solvent: From your single-solvent screen, identify a solvent that dissolves your compound well at all temperatures (the "good" solvent) and one in which it is poorly soluble at all temperatures (the "bad" solvent). The two solvents must be miscible.[15][16]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.[15]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise with swirling until a persistent cloudiness (turbidity) appears.[1][13] This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[15]

  • Crystallization: Set the flask aside to cool slowly, allowing crystals to form.

Logical Workflow for Solvent Selection

Caption: Systematic workflow for selecting an optimal recrystallization solvent.

Section 4: Data Resources

The choice of solvent is guided by its physical properties, particularly polarity and boiling point. The general principle of "like dissolves like" is a useful starting point.[11][13]

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)[7]Dielectric Constant (Polarity)[11]Comments
Water10080.4Excellent for highly polar, H-bonding compounds. Crystals can be slow to dry.[11]
Ethanol (95%)7824.3An excellent, versatile solvent for moderately polar compounds.[11]
Methanol6533.6Good for polar compounds, but more toxic and volatile than ethanol.[3][11]
Acetone5620.7Dissolves many compounds but its low boiling point can make it difficult to work with.[7][11]
Ethyl Acetate776.0Good general solvent for compounds of intermediate polarity.[11]
Toluene1112.4Useful for less polar, aromatic compounds. High boiling point can be a disadvantage.[7][11]
Hexane691.9Good for nonpolar compounds; often used as an anti-solvent with a more polar solvent.[11]

References

  • Recrystallization-1.pdf. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (2009). Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Chegg. (n.d.). 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it.... Retrieved from [Link]

  • ResearchGate. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Retrieved from [Link]

  • IUCr Journals. (n.d.). Co-crystallization of a neutral molecule and its zwitterionic tautomer. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Reddit. (2023, August 3). Work-up of a zwitterion?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • YouTube. (2020, April 22). Impact of pH on Solubility. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 9). Acidities of amines and carboxylic acids. Retrieved from [Link]

  • The Synthesis of Some Amines and Amino Acids Containing the Pyrazole Nucleus. (n.d.). Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • PMC. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 1-Ethyl-4-Aminopyrazole Synthesis

Introduction Welcome to the technical support guide for the synthesis of 1-ethyl-4-aminopyrazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges relat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-ethyl-4-aminopyrazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to product purity during this synthesis. 1-Ethyl-4-aminopyrazole is a valuable building block in medicinal chemistry, and achieving high purity is critical for downstream applications.

This guide focuses on the robust and widely-cited two-step synthesis beginning with commercially available 4-nitropyrazole.[1] This route is often preferred as it circumvents the regioselectivity issues common in other pyrazole syntheses that use unsymmetrical precursors.[2] We will address potential pitfalls in both the N-alkylation and the subsequent nitro group reduction steps, providing causal explanations and actionable solutions to help you optimize your experimental outcomes.

Core Synthesis Pathway Overview

The primary synthetic route discussed involves two key transformations:

  • N-Ethylation: An N-alkylation reaction, typically a Mitsunobu reaction, is performed on 4-nitropyrazole to install the ethyl group at the N-1 position.

  • Nitro Reduction: The nitro group of the resulting 1-ethyl-4-nitropyrazole is reduced to the primary amine, most commonly via catalytic hydrogenation.[1][3]

Synthesis_Pathway Start 4-Nitropyrazole Intermediate 1-Ethyl-4-nitropyrazole Start->Intermediate Step 1: N-Ethylation (e.g., Mitsunobu Reaction) Product 1-Ethyl-4-aminopyrazole (Target Compound) Intermediate->Product Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation)

Caption: The two-step synthesis of 1-ethyl-4-aminopyrazole.

Troubleshooting Guide: Impurity Diagnosis and Resolution

This section is structured in a question-and-answer format to directly address common purity issues.

Part 1: Issues During N-Ethylation of 4-Nitropyrazole

Question 1: My reaction mixture from Step 1 shows multiple spots on TLC, including what appears to be unreacted 4-nitropyrazole and a major new product. Why is the reaction incomplete and what is the other major spot?

Answer: This is a classic issue in pyrazole alkylation, pointing to two potential problems: an incomplete reaction and the formation of a regioisomer.

Causality & Solutions:

  • Incomplete Reaction:

    • Cause: The Mitsunobu reaction is sensitive to reagent quality and stoichiometry. Diethyl azodicarboxylate (DEAD) or its analogs can degrade over time, and triphenylphosphine (PPh₃) can oxidize. Insufficient amounts of these reagents will lead to an incomplete conversion.

    • Solution:

      • Reagent Quality: Use freshly opened or purified reagents.

      • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the alcohol, DEAD, and PPh₃ is often used to drive the reaction to completion.[4]

      • Temperature Control: The reaction is often initiated at 0 °C to control the initial exotherm before being allowed to warm to room temperature. Ensure proper temperature management as side reactions can occur at elevated temperatures.

      • Monitoring: Monitor the reaction closely by Thin-Layer Chromatography (TLC) or HPLC until the 4-nitropyrazole starting material is fully consumed.

  • Regioisomer Formation:

    • Cause: While alkylation of 4-substituted pyrazoles generally favors the N-1 position, a minor amount of the N-2 substituted isomer (2-ethyl-4-nitropyrazole) can form.[3] These isomers often have very similar polarities, making them appear as distinct but sometimes close spots on a TLC plate.

    • Solution:

      • Reaction Conditions: Altering the solvent can influence regioselectivity. While THF and DCM are common, exploring other solvents may be beneficial.

      • Purification: The primary solution is meticulous purification. Column chromatography is typically required to separate the N-1 and N-2 isomers. A carefully selected solvent system (e.g., hexanes/ethyl acetate gradient) is crucial for achieving good separation.

Question 2: How can I definitively identify the desired 1-ethyl-4-nitropyrazole intermediate and rule out the N-2 isomer?

Answer: Spectroscopic analysis is essential for structural confirmation. ¹H NMR spectroscopy is particularly powerful for distinguishing between the N-1 and N-2 isomers.

  • ¹H NMR Spectroscopy: The protons on the pyrazole ring (at the C3 and C5 positions) will have distinct chemical shifts depending on which nitrogen is substituted. In the desired N-1 isomer, the C3-H and C5-H protons are in different chemical environments and will appear as two separate singlets. In the symmetric N-2 isomer, the C3-H and C5-H protons are chemically equivalent and will appear as a single singlet.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can show spatial proximity between the ethyl group protons (specifically the -CH₂-) and the C5-H of the pyrazole ring, confirming N-1 substitution.

  • Characterization Data: Compare your experimental data (NMR, IR, Mass Spec) with literature values for 1-ethyl-4-nitropyrazole to confirm its identity.[3][5]

Part 2: Issues During Nitro Group Reduction

Question 3: The hydrogenation of my 1-ethyl-4-nitropyrazole intermediate is extremely slow or stalls completely. What's causing this and how can I improve it?

Answer: Incomplete catalytic hydrogenation is typically due to issues with the catalyst, hydrogen supply, or presence of inhibitors.

Causality & Solutions:

  • Catalyst Activity:

    • Cause: The palladium on carbon (Pd/C) catalyst may be old or have reduced activity. Catalysts can also be "poisoned" by impurities carried over from the previous step, such as sulfur compounds or residual triphenylphosphine oxide.

    • Solution:

      • Use a fresh, high-quality catalyst from a reputable supplier.

      • Ensure the 1-ethyl-4-nitropyrazole intermediate is thoroughly purified before the reduction step to remove any potential catalyst poisons.

      • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%), but be mindful that this can sometimes increase side reactions if not controlled.

  • Hydrogen Supply:

    • Cause: Insufficient hydrogen pressure or poor mixing can limit the gas-liquid transfer, making it the rate-limiting step.

    • Solution:

      • Ensure the reaction vessel is properly sealed and can maintain a positive hydrogen pressure (typically 1-4 atm, or up to 50 psi in a Parr shaker).

      • Ensure vigorous stirring to maximize the dispersion of the catalyst and the contact between the hydrogen gas, solvent, and substrate.

  • Reaction Conditions:

    • Cause: The chosen solvent may not be optimal. While ethanol and methanol are common, their effectiveness can vary.

    • Solution: Methanol or ethanol are generally excellent choices. Ensure the solvent is of sufficient purity.

Parameter Recommendation Rationale
Catalyst 5-10% Palladium on Carbon (Pd/C)Standard, effective catalyst for nitro group reductions.[1][3]
Solvent Methanol, Ethanol, or Ethyl AcetateProtic solvents are generally effective and help solubilize the substrate.[6]
H₂ Pressure 1-4 atm (balloon or hydrogenation apparatus)Higher pressure increases hydrogen concentration in solution, accelerating the reaction.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic; starting at room temperature is usually sufficient.

Question 4: My final isolated product is off-white or colored (yellow/brown) and TLC/LC-MS analysis shows impurities besides the desired aminopyrazole.

Answer: The presence of color and multiple spots indicates either incomplete reduction or degradation of the final product. Amines, particularly aromatic ones, can be susceptible to oxidation.

Causality & Solutions:

  • Incomplete Reduction Byproducts:

    • Cause: If the hydrogenation is stopped prematurely, partially reduced intermediates like nitroso and hydroxylamine species can be present. These can couple to form colored azo or azoxy compounds.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. The disappearance of the UV-active nitro-starting material is a good indicator. Allow the reaction to run for a sufficient duration (typically 2-12 hours).

  • Product Oxidation:

    • Cause: 4-Aminopyrazoles can be sensitive to air oxidation, which can produce colored impurities over time. This is more likely to occur with the crude product before final purification.

    • Solution:

      • Prompt Work-up: After confirming the reaction is complete, filter the catalyst and process the reaction mixture without unnecessary delay.

      • Inert Atmosphere: If the product is particularly sensitive, consider performing the work-up and purification steps under an inert atmosphere (e.g., Nitrogen or Argon).

      • Storage: Store the final, purified product in a cool, dark place, preferably under an inert atmosphere.

Troubleshooting_Workflow Start Low Purity of 1-Ethyl-4-aminopyrazole Check_Step1 Analyze Step 1: N-Ethylation Intermediate Start->Check_Step1 Check_Step2 Analyze Step 2: Nitro Reduction Product Start->Check_Step2 TLC_Multi_Spot TLC Shows Multiple Spots (Isomer, Starting Material) Check_Step1->TLC_Multi_Spot Symptom Incomplete_Rxn1 Incomplete Reaction Check_Step1->Incomplete_Rxn1 Symptom Slow_Rxn Slow or Stalled Reduction Check_Step2->Slow_Rxn Symptom Colored_Product Colored Product & Multiple Impurities Check_Step2->Colored_Product Symptom Sol_Chroma1 Solution: - Purify via column  chromatography TLC_Multi_Spot->Sol_Chroma1 Sol_Reagents Solution: - Use fresh reagents - Optimize stoichiometry - Monitor to completion Incomplete_Rxn1->Sol_Reagents Sol_Catalyst Solution: - Use fresh catalyst - Increase H₂ pressure - Ensure vigorous stirring Slow_Rxn->Sol_Catalyst Sol_Oxidation Solution: - Ensure full reduction - Prompt work-up - Consider inert atmosphere Colored_Product->Sol_Oxidation

Caption: A decision tree for troubleshooting low product purity.

Part 3: Purification Challenges

Question 5: My crude product is an oil/waxy solid and is difficult to purify by recrystallization. What are the most effective purification strategies?

Answer: Due to the potential for closely-related impurities and the physical nature of the product, a multi-step purification strategy is often most effective.

  • Acid-Base Extraction:

    • Principle: The target compound has a basic amino group, while the starting material (1-ethyl-4-nitropyrazole) and key byproducts from the Mitsunobu step (triphenylphosphine oxide) are not basic. This difference can be exploited.

    • Procedure:

      • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or DCM).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The desired amine will move into the aqueous layer as its hydrochloride salt.

      • Wash the organic layer again with fresh aqueous acid to ensure complete extraction.

      • Combine the aqueous layers, and then basify with a base (e.g., NaOH or NaHCO₃) until pH > 9.

      • Extract the free-based amine back into an organic solvent.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified amine.

  • Column Chromatography:

    • Principle: This remains the gold standard for separating compounds with different polarities.

    • Procedure:

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or DCM/methanol is a good starting point. The addition of a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the basic amine product from "streaking" on the acidic silica gel, leading to better peak shape and separation.

  • Recrystallization/Salt Formation:

    • Principle: If the free base does not crystallize well, converting it to a stable, crystalline salt (e.g., hydrochloride or tartrate) can be an excellent purification method.[7]

    • Procedure: After purification by chromatography or extraction, dissolve the free base in a suitable solvent (like ethanol or isopropanol) and add a stoichiometric amount of an acid (e.g., HCl in ether). The salt will often precipitate out in high purity and can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a UV lamp (254 nm) for visualization, as the pyrazole rings are typically UV-active. Staining with potassium permanganate can also help visualize compounds that are not UV-active. For more quantitative analysis, HPLC is recommended.

Q2: My final 1-ethyl-4-aminopyrazole product is a low-melting solid or an oil. Is this normal? A2: Yes, many substituted aminopyrazoles are low-melting solids or oils at room temperature. The purity, not the physical state, is the most critical factor. If a solid is required, conversion to a salt is a common strategy.

Q3: Are there any major safety concerns with this synthesis? A3: Yes. The Mitsunobu reagents (DEAD/DIAD) are toxic and potentially explosive, and should be handled with care in a chemical fume hood. Catalytic hydrogenation involves flammable solvents and hydrogen gas and should only be performed with appropriate equipment (e.g., a hydrogenation apparatus) and safety precautions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-4-nitropyrazole (Mitsunobu Reaction)

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Add ethanol (1.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate / Hexanes) until the 4-nitropyrazole is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and any N-2 isomer.

Protocol 2: Synthesis of 1-Ethyl-4-aminopyrazole (Catalytic Hydrogenation)

  • Dissolve the purified 1-ethyl-4-nitropyrazole (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (5-10 mol % by weight) to the solution.

  • Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or purge the flask with hydrogen gas and maintain a positive pressure with a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS. The product spot will be more polar and the starting material spot should disappear completely.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-ethyl-4-aminopyrazole, which can be further purified if necessary.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025).
  • ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • National Institutes of Health (NIH). (n.d.).
  • Google Patents. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Google Patents. (n.d.).
  • Reddit. (2022).
  • MDPI. (2013).
  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • PMC. (2024).

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid in DMSO-d6

The following technical guide details the 1H NMR characterization of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid , a critical scaffold in the synthesis of pyrazolo-pyrimidine drugs and other bioactive heterocycles. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR characterization of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid , a critical scaffold in the synthesis of pyrazolo-pyrimidine drugs and other bioactive heterocycles.

This guide focuses on comparative analysis against its synthetic precursor (the 4-nitro analog) to aid researchers in monitoring reaction progress and validating structural integrity.[1]

[1]

Solvent: DMSO-d₆ (Hexadeuterodimethyl sulfoxide) Field Strength: 400 MHz / 500 MHz (Recommended) Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)[1]

Part 1: Structural & Spectral Overview[1]

The target molecule is a 1,3,4-trisubstituted pyrazole.[1] The 1H NMR spectrum in DMSO-d₆ is characterized by five distinct signal sets. The most diagnostic feature for confirming the structure (vs. its precursor) is the significant upfield shift of the pyrazole ring proton (H-5) due to the electron-donating effect of the newly formed amino group.[1]

Predicted Chemical Shift Data (DMSO-d₆)
SignalShift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
AssignmentNote
A 12.50 – 13.50Broad Singlet1H-COOH Exchangeable (D₂O).[1] Often very broad or invisible if wet.
B 7.10 – 7.40Singlet1H-H-5 (Ring CH)Diagnostic Peak. Sharp singlet.
C 4.50 – 5.50Broad Singlet2H-NH₂ Exchangeable. Position varies with concentration/temp.[2]
D 4.05 – 4.15Quartet2H7.2 - 7.3N-CH₂ -CH₃Deshielded by adjacent Nitrogen.
E 1.30 – 1.40Triplet3H7.2 - 7.3N-CH₂-CH₃ Classic ethyl triplet.

Part 2: Comparative Analysis (Reaction Monitoring)

In drug development, this compound is typically generated via the reduction of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid .[1] Monitoring this transformation is critical.

Comparison: Product (Amino) vs. Precursor (Nitro)[1]

The reduction of the nitro group (


) to the amino group (

) causes a dramatic electronic change in the pyrazole ring, shielding the H-5 proton.[1]
FeaturePrecursor (4-Nitro) Product (4-Amino) Diagnostic Action
H-5 Shift ~ 8.8 – 9.1 ppm ~ 7.1 – 7.4 ppm Primary Indicator. Look for the disappearance of the downfield signal.[1]
Substituent No NH₂ signal.~ 5.0 ppm (Broad) Appearance of broad exchangeable protons.
N-Ethyl (CH₂) ~ 4.2 – 4.3 ppm~ 4.1 ppmSlight upfield shift due to increased electron density in the ring.
N-Ethyl (CH₃) ~ 1.4 ppm~ 1.35 ppmMinimal change.
Visualizing the Transformation

The following diagram illustrates the electronic changes and the resulting NMR shift logic.

NMR_Logic Precursor 4-Nitro Precursor (Electron Deficient) Reaction Reduction (H2/Pd-C or SnCl2) Precursor->Reaction H5_Nitro H-5 Proton: ~9.0 ppm (Deshielded) Precursor->H5_Nitro NMR Signature Product 4-Amino Product (Electron Rich) Reaction->Product H5_Amino H-5 Proton: ~7.2 ppm (Shielded) Product->H5_Amino NMR Signature NH2_Signal New Signal: ~5.0 ppm (-NH2) Product->NH2_Signal New Peak

Caption: Logical flow of NMR spectral changes during the reduction of the nitro-pyrazole precursor to the amino-pyrazole product.

Part 3: Experimental Protocol

To ensure reproducibility and accurate assignment, follow this standardized sample preparation protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dry solid. (Note: Carboxylic acids can retain moisture; ensure the sample is dried in a vacuum desiccator).

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Why DMSO? Pyrazole-carboxylic acids have poor solubility in CDCl₃. DMSO also slows proton exchange, often allowing the distinct observation of the

      
       and 
      
      
      
      protons which might collapse or disappear in Methanol-d₄.[1]
  • Mixing: Vortex or sonicate for 30 seconds. If the solution is cloudy, gently warm to 40°C.

Acquisition Parameters (Standard)
  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Scans (NS): 16 (sufficient for >5mg), increase to 64 if <2mg.[1]

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the isolated H-5 proton for accurate integration.

  • Temperature: 298 K (25°C).[2]

D₂O Exchange Test (Validation)

If the


 or 

signals are ambiguous or overlapping with water:
  • Acquire the standard spectrum.

  • Add 1 drop of D₂O to the NMR tube.

  • Shake and re-acquire.

  • Result: Signals at ~13.0 ppm (COOH) and ~5.0 ppm (NH₂) will disappear. The H-5 singlet (~7.2 ppm) and Ethyl signals will remain unchanged.[1]

Part 4: Troubleshooting & Nuances

Missing Carboxylic Acid Proton
  • Cause: The

    
     proton (approx 13 ppm) is extremely broad and prone to exchange with residual water in the DMSO.
    
  • Solution: Look for a very wide "hump" in the baseline between 11–14 ppm. Its absence does not indicate a lack of product if the rest of the spectrum (Ethyl + H-5 + NH₂) is correct.[1]

Solvent Effects (DMSO vs. MeOD)
  • If you switch to Methanol-d₄ (MeOD) :

    • The

      
       and 
      
      
      
      protons will disappear (exchange).[1]
    • The H-5 peak typically shifts slightly upfield (0.1–0.2 ppm).

    • The N-Ethyl quartet/triplet remains distinct.

Regioisomer Confusion
  • Risk: Confusing 4-amino-1-ethyl-pyrazole-3-COOH with 3-amino-1-ethyl-pyrazole-4-COOH.[1]

  • differentiation:

    • NOE (Nuclear Overhauser Effect): Irradiate the N-Ethyl

      
       (quartet).[1]
      
    • Target (1,3,4-subst): You should see NOE enhancement of the H-5 singlet (they are adjacent).

    • Isomer (1,4,5-subst): If the substituent pattern is reversed, the proton might be at position 3 (farther) or position 5 (adjacent).[1] However, 13C NMR is definitive: The Carbonyl carbon in 3-COOH is typically more shielded than in 4-COOH due to the proximity to the ring nitrogens.[1]

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 543072, 3-amino-1H-pyrazole-5-carboxylic acid. Link[1]

  • ChemicalBook. (2024). 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester NMR and Synthesis Data. Link

  • Royal Society of Chemistry. (2012). Synthesis and spectral characterization of aminopyrazole derivatives. Med. Chem. Commun. Link[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. Link[1]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid

Executive Summary This technical guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid , a critical scaffold in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid , a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands.

Unlike generic spectral libraries, this guide focuses on the mechanistic fragmentation pathways observed in Electrospray Ionization (ESI-MS/MS). It compares the target molecule against key structural analogs to assist researchers in differentiating impurities, regioisomers, and metabolic byproducts during drug development.

Chemical Identity & Physicochemical Baseline[1][2][3][4]

Before interpreting the MS data, the structural properties governing ionization must be established.

PropertySpecificationMS Relevance
Chemical Name 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acidTarget Analyte
Formula

Isotope modeling
Monoisotopic Mass 155.0695 DaExact mass confirmation

156.0768 m/z Primary Precursor Ion (ESI+)
pKa (Calc) ~3.5 (Acid), ~4.0 (Amine)Zwitterionic nature affects ionization efficiency
LogP ~0.2Low retention on C18; requires AQ columns

Fragmentation Mechanism Analysis (ESI-MS/MS)

In positive ion mode (ESI+), the molecule forms a stable protonated precursor


 at m/z 156 . The fragmentation is driven by charge localization on the pyrazole nitrogens and the exocyclic amine.
Primary Fragmentation Pathways
Pathway A: Decarboxylation (Diagnostic)

The most thermodynamically favorable pathway involves the loss of the carboxylic acid group.

  • Mechanism: Proton transfer facilitates the neutral loss of

    
     (44 Da).
    
  • Transition:

    
    
    
  • Significance: This is the Base Peak in high-energy collision spectra, characteristic of pyrazole-3-carboxylic acids.

Pathway B: N-Dealkylation (Ethyl Loss)

The 1-ethyl group undergoes cleavage, typically via a mechanism resembling a McLafferty rearrangement or direct heterolytic cleavage depending on internal energy.

  • Mechanism: Neutral loss of ethylene (

    
    , 28 Da).
    
  • Transition:

    
    
    
  • Significance: Confirms the N-alkylation status. Analogs lacking the ethyl group will not show this loss.

Pathway C: Combined Loss (Deep Fragmentation)

At higher collision energies (CE > 35 eV), the molecule undergoes sequential losses.

  • Transition:

    
     (Loss of 
    
    
    
    then
    
    
    ) or ring opening.
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation kinetics.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 156 Frag1 Fragment A [M+H - CO2]+ m/z 112 Parent->Frag1 - CO2 (44 Da) Decarboxylation Frag2 Fragment B [M+H - C2H4]+ m/z 128 Parent->Frag2 - C2H4 (28 Da) N-Dealkylation Frag3 Fragment C [M+H - H2O]+ m/z 138 Parent->Frag3 - H2O (18 Da) Dehydration DeepFrag Core Fragment (Ring Cleavage) m/z 84 Frag1->DeepFrag - C2H4 Frag2->DeepFrag - CO2

Figure 1: ESI-MS/MS fragmentation pathway of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid showing primary competitive losses of Carbon Dioxide and Ethylene.

Comparative Performance Guide

To validate the identity of the target molecule, it must be compared against likely synthetic impurities or structural analogs. This section contrasts the target with its non-alkylated and non-aminated counterparts.

Table 1: Comparative Diagnostic Ions
FeatureTarget Molecule Analog A: Non-Ethylated Analog B: Non-Aminated
Structure Name 4-amino-1-ethyl-pyrazole-3-COOH4-amino-pyrazole-3-COOH1-ethyl-pyrazole-3-COOH
Precursor (

)
156 128 141
Primary Loss -44 (

)

112
-44 (

)

84
-44 (

)

97
Secondary Loss -28 (

)

128
None (No ethyl group)-28 (

)

113
Differentiation Shows both 112 and 128 fragments.Mass shift of -28 Da; No ethyl loss.Mass shift of -15 Da; Lacks amino-specific fragments.
Performance Insight
  • Ionization Efficiency: The Target Molecule generally exhibits higher ionization efficiency than Analog A due to the increased lipophilicity of the ethyl group (improving desolvation in ESI source) while retaining the basic amine site for protonation.

  • Regioisomer Warning: Be cautious of 4-amino-1-ethyl-1H-pyrazole-5 -carboxylic acid. This isomer has the same mass (156) but typically shows a different ratio of Water loss vs.

    
     loss due to the "Ortho effect" proximity of the N-ethyl and Carboxylic acid groups.
    

Experimental Protocol: Method Development

For reproducible identification, the following LC-MS/MS parameters are recommended. This protocol is designed to be self-validating by monitoring the ratio of the Quantifier (112) to Qualifier (128) ions.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: ESI Positive Mode.

  • Column: Polar C18 or HILIC (due to high polarity).

    • Recommendation: Waters XBridge Amide, 2.1 x 100mm, 2.5µm.

  • Mobile Phase:

    • A: 10mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.[1]

  • Gradient: 95% B to 50% B over 5 minutes (HILIC mode).

MRM Transitions (Quantitation)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 156.1112.115 - 2050
Qualifier 1 156.1128.120 - 2550
Qualifier 2 156.184.135 - 4050
Workflow Visualization

The following workflow outlines the logic for confirming the product identity against impurities.

Workflow Sample Crude Sample LC LC Separation (HILIC) Sample->LC MS MS Source (ESI+) LC->MS Decision Precursor m/z 156? MS->Decision PathA Check Fragment m/z 112 (CO2 Loss) Decision->PathA Yes Fail Impurity / Analog Decision->Fail No PathB Check Fragment m/z 128 (Ethyl Loss) PathA->PathB Present PathA->Fail Absent Result Confirmed Identity: 4-amino-1-ethyl-... PathB->Result Present PathB->Fail Absent

Figure 2: Logical decision tree for impurity profiling and identity confirmation using MS/MS transitions.

References

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Standard fragmentation of carboxylic acids and nitrogen heterocycles." NIST Chemistry WebBook.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for rearrangement mechanisms).
  • Santa Cruz Biotechnology. "4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid Product Data."

  • PubChem Database. "Compound Summary: 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid." National Library of Medicine.

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For novel heterocyclic compounds such as 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents, a robust and reliable analytical method is the bedrock of quality control. This guide provides a comprehensive, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will navigate through a logical, stepwise process, from understanding the molecule's physicochemical properties to method validation, while comparing different chromatographic approaches and justifying each experimental choice.

Understanding the Analyte: The Foundation of Method Development

Before embarking on any experimental work, a thorough understanding of the analyte's chemical nature is crucial. 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a class of compounds known for their diverse biological activities. Its structure, featuring an amino group, a carboxylic acid, and an N-ethyl substituent on the pyrazole ring, dictates its chromatographic behavior.

A critical first step is to gather information on its physicochemical properties. While experimental data for this specific molecule may be scarce, we can infer its properties from structurally similar compounds. For instance, a related compound, 4-amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid, has predicted acidic and basic pKa values of approximately 3.52 and 5.35, respectively, and a logP of around 0.849.[1] This suggests that our target molecule is a moderately polar and amphoteric compound, capable of existing in cationic, anionic, or zwitterionic forms depending on the pH of the mobile phase. This knowledge is instrumental in selecting the appropriate column chemistry and mobile phase pH to achieve optimal retention and peak shape.

The Strategic Approach: A Workflow for Success

A systematic approach to method development not only saves time and resources but also leads to a more robust and reliable method. The following workflow outlines the key stages of our investigation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation Analyte Characterization Analyte Physicochemical Properties Assessment Column & Mobile Phase Screening Initial Screening of Columns & Mobile Phases Analyte Characterization->Column & Mobile Phase Screening Parameter Optimization Optimization of: - Mobile Phase pH - Gradient Profile - Flow Rate - Temperature Column & Mobile Phase Screening->Parameter Optimization Forced Degradation Forced Degradation Parameter Optimization->Forced Degradation Method Validation Validation according to ICH Q2(R1) Guidelines Forced Degradation->Method Validation

Caption: A structured workflow for HPLC method development.

Phase 1: Initial Screening - Casting a Wide Net

The initial phase of method development involves screening various stationary and mobile phases to identify the most promising starting conditions. Given the polar and ionizable nature of our analyte, reversed-phase HPLC is the logical choice.

Column Selection: A Comparative Approach

The choice of stationary phase is critical for achieving the desired selectivity. While a standard C18 column is a workhorse in many laboratories, comparing its performance with alternative chemistries can reveal significant advantages.

Stationary PhaseChemistryRationale for SelectionExpected Performance
Alternative 1: C18 Octadecyl-silaneIndustry standard, provides good hydrophobic retention for a wide range of compounds.Moderate retention, potential for peak tailing due to interaction of the basic amino group with residual silanols.
Alternative 2: Polar-Embedded C18 C18 with an embedded polar group (e.g., amide, carbamate)The embedded polar group shields residual silanols, improving peak shape for basic compounds. It can also provide alternative selectivity.Improved peak symmetry compared to standard C18. May offer different elution order for impurities.
Alternative 3: Phenyl-Hexyl Phenyl-hexyl-silaneOffers pi-pi interactions with the aromatic pyrazole ring, providing a different retention mechanism and selectivity compared to alkyl phases.Potentially enhanced retention and unique selectivity for the analyte and its aromatic impurities.
Mobile Phase Screening: The Elution Powerhouse

The mobile phase composition, particularly the organic modifier and pH, plays a pivotal role in controlling retention and selectivity.

Mobile Phase SystemOrganic ModifierAqueous PhaseRationale
System A Acetonitrile0.1% Formic Acid in Water (pH ~2.7)Acetonitrile offers low viscosity and good UV transparency. Formic acid is a common mobile phase additive that provides protons to suppress the ionization of the carboxylic acid group and promote retention, while the amino group will be protonated.
System B Methanol0.1% Formic Acid in Water (pH ~2.7)Methanol has a different solvent strength and selectivity compared to acetonitrile, which can alter the elution order of closely related compounds.
System C Acetonitrile10 mM Ammonium Formate in Water (pH adjusted to 3.5)A buffered mobile phase provides better control over the ionization state of the analyte, leading to more robust and reproducible chromatography. The chosen pH is close to the predicted acidic pKa, which can enhance retention of the carboxylic acid.
Experimental Protocol: Initial Screening
  • Preparation of Standard Solution: Accurately weigh and dissolve 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Columns: C18, Polar-Embedded C18, Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phases: As described in the table above.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: PDA detection scanning from 200-400 nm. Based on spectroscopic data of similar aminopyrazole derivatives which show absorbance in the 238-323 nm range, a wavelength of 254 nm will be used for initial evaluation.[2] The PDA detector allows for the simultaneous acquisition of the entire UV spectrum, which is invaluable for identifying the optimal detection wavelength and assessing peak purity.[3][4][5]

    • Gradient: A generic gradient from 5% to 95% organic modifier over 20 minutes.

Phase 2: Method Optimization - Refining the Separation

Based on the initial screening results, the most promising column and mobile phase system will be selected for further optimization. The goal of this phase is to achieve a good resolution between the main peak and any impurities, with symmetrical peak shapes, all within a reasonable run time.

Key Parameters for Optimization:
  • Mobile Phase pH: Fine-tuning the pH around the pKa values of the analyte can significantly impact retention and peak shape.

  • Gradient Profile: Optimizing the gradient slope and duration is crucial for separating closely eluting impurities.

  • Flow Rate and Temperature: These parameters can be adjusted to improve efficiency and reduce run time.

Phase 3: Forced Degradation and Method Validation - Ensuring a Stability-Indicating Method

A crucial aspect of a purity method is its ability to separate the API from its potential degradation products. Forced degradation studies are performed to generate these degradation products and demonstrate the method's specificity.

Forced Degradation Protocol:

Samples of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid will be subjected to the following stress conditions as per ICH guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The stressed samples will be analyzed using the optimized HPLC method to ensure that all degradation products are well-separated from the main peak.

Method Validation

The final optimized method will be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] The validation will include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Developing a robust and reliable HPLC method for the purity determination of a novel compound like 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid is a systematic and scientifically driven process. By understanding the analyte's physicochemical properties, performing a comprehensive screening of chromatographic conditions, optimizing the separation, and conducting thorough forced degradation studies and validation, a method that is fit for its intended purpose can be established. This guide provides a framework for researchers and scientists to approach such a task with confidence, ensuring the quality and consistency of the data generated, which is fundamental to the successful development of new pharmaceutical products.

References

  • MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Comparative

Comparative Scaffold Analysis: Pyrazole-3-Carboxylic Acid vs. Phenylglycine in Ligand Design

Executive Summary In medicinal chemistry, the choice between a phenylglycine and a pyrazole-3-carboxylic acid scaffold often dictates the trajectory of a lead optimization campaign. Phenylglycine, a rigid -amino acid der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a phenylglycine and a pyrazole-3-carboxylic acid scaffold often dictates the trajectory of a lead optimization campaign. Phenylglycine, a rigid


-amino acid derivative, serves as a classic peptidomimetic scaffold, particularly effective in defining stereochemical requirements for targets like metabotropic glutamate receptors (mGluRs). However, its application is frequently limited by poor physicochemical properties, including high zwitterionic character and potential metabolic instability.

Conversely, pyrazole-3-carboxylic acid has emerged as a superior bioisostere for late-stage lead optimization. It offers a planar, achiral (or easily substituted) framework with tunable lipophilicity and improved membrane permeability. This guide objectively compares these two scaffolds, supported by experimental data demonstrating that replacing phenylglycine with pyrazole-3-carboxylic acid can improve potency by over 30-fold (from


 to 

) while significantly enhancing drug-likeness.

Structural & Physicochemical Profile

The fundamental difference lies in their topology and electronic distribution. Phenylglycine introduces a chiral center and a rotatable aromatic ring, whereas pyrazole-3-carboxylic acid offers a rigid, planar heteroaromatic system.

Table 1: Physicochemical Comparison
FeaturePhenylglycine ScaffoldPyrazole-3-Carboxylic Acid ScaffoldImpact on Drug Design
Topology

chiral center; non-planar

aromatic; planar
Pyrazoles reduce entropic penalty upon binding.
H-Bonding Zwitterionic (

)
Neutral Donor/Acceptor (

)
Pyrazoles offer better membrane permeability (no zwitterion).
Chirality Chiral (R/S enantiomers)Achiral (unless substituted)Pyrazoles simplify synthesis (no resolution required).
Lipophilicity Variable (often too hydrophobic)Tunable (LogP lower than phenyl)Pyrazoles improve aqueous solubility.
Metabolic Stability Susceptible to racemization/transaminationHigh oxidative stabilityPyrazoles prolong half-life (

).

Mechanistic Case Studies

Case Study A: The "Classic" Antagonist (mGluRs)

Target: Metabotropic Glutamate Receptors (mGluR1/5) Scaffold: Phenylglycine

Phenylglycine derivatives, such as (S)-4-carboxyphenylglycine (4-CPG) and (S)-MCPG , were among the first definitive antagonists for mGluRs. They function by mimicking the glutamate zwitterion but providing a steric block (the phenyl ring) that prevents receptor closure/activation.

  • Binding Mechanism: The

    
    -amino and 
    
    
    
    -carboxylic acid groups bind to the orthosteric glutamate site (Arg/Ser residues). The phenyl ring occupies a hydrophobic pocket, preventing the "clam-shell" closure of the receptor.
  • Performance Data:

    • (S)-4-CPG:

      
       (mGluR1
      
      
      
      ).
    • (R,S)-MCPG:

      
      .
      
  • Limitation: While selective, the potency is capped in the micromolar range due to the energy cost of desolvating the zwitterionic core.

Case Study B: The "Modern" Bioisostere (Viral Proteases)

Target: Dengue Virus NS2B-NS3 Protease Scaffold: Pyrazole-3-Carboxylic Acid

In a direct comparative study, researchers replaced a hydrophobic phenylglycine moiety with a pyrazole-3-carboxylic acid scaffold to overcome solubility and potency issues.

  • Scaffold Hop Logic: The phenylglycine lead was potent but exhibited poor solubility and high cytotoxicity. The pyrazole ring was selected to maintain the H-bond network (mimicking the peptide bond) while reducing lipophilicity.

  • Performance Data:

    • Phenylglycine Lead: High lipophilicity, moderate potency.

    • Pyrazole Derivative:

      
       (biochemical assay); 
      
      
      
      (antiviral cell assay).
  • Result: The pyrazole scaffold improved solubility, reduced cytotoxicity, and maintained critical H-bonds with the active site glycine and serine residues.

Decision Logic & Scaffold Hopping Workflow

The following diagram illustrates the decision process for selecting between these scaffolds during a drug discovery campaign.

ScaffoldSelection Start Lead Identification Phase NeedChirality Is defined stereochemistry critical for selectivity? Start->NeedChirality Phenylglycine Select Phenylglycine (Stereochemical Probe) NeedChirality->Phenylglycine Yes CheckADMET Assess ADMET Properties (Solubility, Permeability) NeedChirality->CheckADMET No Phenylglycine->CheckADMET Issues Issues Identified: High LogP, Zwitterionic, Toxicity CheckADMET->Issues Poor Props Validation Validation: Binding Assay + Antiviral/Functional Assay CheckADMET->Validation Good Props ScaffoldHop Scaffold Hop to Pyrazole-3-Carboxylic Acid Issues->ScaffoldHop Optimize Optimize Substituents (R-groups on Pyrazole N1/C5) ScaffoldHop->Optimize Optimize->Validation

Figure 1: Decision matrix for scaffold selection. The workflow highlights the transition from phenylglycine to pyrazole when ADMET liabilities are detected.

Experimental Protocols

To validate the binding affinity differences, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (mGluR Focus)

Objective: Determine


 values for scaffold derivatives against mGluR1.
  • Membrane Preparation:

    • Transfect CHO cells with rat mGluR1

      
       cDNA.
      
    • Harvest cells after 48h, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge at 40,000

      
       for 20 min.
      
    • Resuspend pellet in assay buffer. Control: Measure protein concentration via Bradford assay to ensure consistency (target 20-50

      
       g/tube ).
      
  • Incubation:

    • Ligand: Use

      
       (Specific Activity ~15-30 Ci/mmol) at 10 nM concentration.
      
    • Competitor: Add test compounds (Pyrazole vs. Phenylglycine derivatives) in a concentration range (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 1 mM L-Glutamate.

    • Incubate for 45 min at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash

      
       with 3 mL ice-cold buffer.
      
    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Synthesis of Pyrazole-3-Carboxylic Acid Derivatives

Objective: Robust generation of the pyrazole scaffold (Regioselective).

  • Starting Material: React a methyl ketone (acetophenone derivative) with diethyl oxalate in the presence of a base (NaOEt/EtOH) to form the diketoester intermediate (Claisen condensation).

  • Cyclization:

    • Add hydrazine hydrate (or substituted hydrazine for N-alkylation) to the diketoester in ethanol.

    • Reflux for 2-4 hours.

    • Checkpoint: Monitor TLC for disappearance of the diketoester.

  • Hydrolysis:

    • Treat the resulting pyrazole ester with LiOH (THF/Water 1:1) at room temperature for 12h.

    • Acidify with 1M HCl to precipitate the free carboxylic acid.

  • Purification: Recrystallize from Ethanol/Water. Confirm structure via

    
    -NMR (look for pyrazole singlet 
    
    
    
    ppm).

Comparative Data Summary

The following table synthesizes data from multiple studies to provide a direct performance comparison.

MetricPhenylglycine (e.g., 4-CPG)Pyrazole-3-Carboxylic Acid (e.g., DENV Inhibitor)
Primary Binding Mode Ionic/Zwitterionic (Glutamate Mimic)H-Bond Donor/Acceptor (Peptide Mimic)
Typical Potency (

)

(mGluR)

(Protease)
Ligand Efficiency (LE) Low (High MW contribution from phenyl)High (Compact, atom-efficient)
Solubility Low (at physiological pH)Moderate to High
Synthetic Accessibility Moderate (Requires chiral resolution)High (One-pot cyclization)

References

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. Neuropharmacology. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. [Link]

  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors. British Journal of Pharmacology. [Link]

  • 1,3,5-Trisubstituted Pyrazoles as Potent Negative Allosteric Modulators of the mGlu2/3 Receptors. ACS Medicinal Chemistry Letters. [Link]

Sources

Validation

Spectroscopic Profiling of Pyrazoles: IR Analysis of Carboxylic Acid and Amino Substituents

Executive Summary Objective: This guide provides a technical framework for the infrared (IR) spectral analysis of pyrazole derivatives substituted with carboxylic acid (-COOH) and amino (-NH2) groups.[1] Core Insight: Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the infrared (IR) spectral analysis of pyrazole derivatives substituted with carboxylic acid (-COOH) and amino (-NH2) groups.[1]

Core Insight: Unlike simple aromatic analogs (e.g., benzoic acid or aniline), substituted pyrazoles exhibit complex spectral behaviors driven by annular tautomerism (1H- vs 2H- shifts) and multipoint hydrogen bonding .[1] A standard library match is often insufficient. Accurate characterization requires identifying specific band shifts caused by dimerization, zwitterion formation, and ring electron density effects.[1]

Theoretical Framework: The Pyrazole Environment

To interpret the spectrum, one must first understand the electronic environment of the pyrazole ring. The pyrazole nucleus is π-excessive, yet the pyridine-like nitrogen (N2) acts as a strong hydrogen bond acceptor, while the pyrrole-like nitrogen (N1) acts as a donor.[1]

The Tautomeric Challenge

Aminopyrazoles exist in a tautomeric equilibrium that dictates the IR signature.

  • Form A (3-amino): Generally more stable; amine is conjugated with the C=N bond.

  • Form B (5-amino): Less stable; amine is adjacent to the NH group.

Impact on IR: The tautomeric form alters the force constant of the exocyclic C-N bond, shifting the


 stretch and the 

scissoring modes.
Hydrogen Bonding Networks

In the solid state (KBr pellet), these molecules rarely exist as monomers. They form:

  • Centrosymmetric Dimers: Two molecules linked by -COOH[1]···HOOC- bonds (typical of carboxylic acids).[1]

  • Head-to-Tail Catemers: Pyrazole N-H donating to the Carbonyl O, or Carboxyl O-H donating to the Pyrazole N.

Comparative Analysis: Pyrazole vs. Phenyl Analogs

The following tables contrast the vibrational modes of pyrazole derivatives against standard phenyl analogs to highlight the unique "heterocyclic shift."

Table 1: Carboxylic Acid Group Analysis (-COOH)
Vibrational ModeBenzoic Acid (Standard)Pyrazole-COOH (Target)Mechanistic Cause of Shift

Stretch
3000–2500 cm⁻¹ (Broad)3200–2400 cm⁻¹ (Very Broad) Enhanced acidity of pyrazole-COOH leads to stronger H-bonding, broadening the envelope.[1]

Dimer
~1685 cm⁻¹1690–1720 cm⁻¹ The electron-rich pyrazole ring reduces conjugation efficiency compared to benzene, slightly raising

.

Monomer
~1760 cm⁻¹ (Gas/Dilute)~1750–1770 cm⁻¹ Rarely observed in solid state; requires dilute solution in non-polar solvent (e.g.,

).[1]

Stretch
~1290 cm⁻¹1280–1310 cm⁻¹ Coupled with ring vibrations; often appears as a doublet in pyrazoles.[1]
Table 2: Amino Group Analysis (-NH2)[1]
Vibrational ModeAniline (Standard)Aminopyrazole (Target)Mechanistic Cause of Shift

Asymmetric
~3430 cm⁻¹3400–3450 cm⁻¹ Similar free amine character, but often obscured by H-bonding networks.[1]

Symmetric
~3350 cm⁻¹3300–3350 cm⁻¹ Participation in intermolecular H-bonds with ring nitrogens lowers frequency.[1]

Scissoring
~1620 cm⁻¹1630–1650 cm⁻¹ Overlap with pyrazole ring

stretch (~1590 cm⁻¹) can create a broad, intense convolution.[1]

Exocyclic
~1280 cm⁻¹1300–1340 cm⁻¹ Increased double-bond character due to strong resonance donation into the pyrazole ring.

Critical Diagnostic: The Zwitterion Trap

When both -NH2 and -COOH are present (e.g., 3-amino-4-pyrazolecarboxylic acid), the molecule may auto-ionize into a zwitterion (


 / 

), especially in the solid state.[1] This completely changes the IR profile.

Zwitterion IR Signature:

  • Disappearance of Carbonyl: The sharp

    
     at ~1700 cm⁻¹ vanishes.
    
  • Appearance of Carboxylate: Two new strong bands appear:

    • 
      : 1550–1610 cm⁻¹[1]
      
    • 
      : 1360–1420 cm⁻¹[1]
      
  • Ammonium Broadening: The sharp -NH2 doublet is replaced by a broad "ammonium band" (

    
    ) spanning 2800–3200 cm⁻¹.
    
Diagram: Structural Equilibrium and IR Consequences

ZwitterionLogic Neutral Neutral Form (COOH / NH2) Zwitterion Zwitterionic Form (COO- / NH3+) Neutral->Zwitterion Solid State / pH ~ Isoelectric Pt Sig_Neutral IR Peaks: ν(C=O): ~1710 cm⁻¹ (Strong) ν(NH2): Doublet ~3400 cm⁻¹ Neutral->Sig_Neutral Zwitterion->Neutral Acidic pH / Non-polar Solvent Sig_Zwitter IR Peaks: ν(COO-): ~1580 & 1400 cm⁻¹ ν(NH3+): Broad 2800-3200 cm⁻¹ Zwitterion->Sig_Zwitter

Caption: Equilibrium between neutral and zwitterionic forms dictates the presence of Carbonyl vs. Carboxylate bands.[1]

Experimental Protocol: Validating the Spectrum

To ensure scientific integrity, use the following self-validating protocol. This distinguishes intrinsic molecular features from artifacts (e.g., moisture, improper sampling).[1]

Sampling Methodology
  • Preferred Method: KBr Pellet (Transmission) [1]

    • Why: Allows better resolution of the "fingerprint" region (1500–400 cm⁻¹) and H-bonding envelopes compared to ATR.

    • Protocol: Mix 1–2 mg sample with 200 mg dry KBr. Grind to a fine powder (particle size < 2 µm to avoid scattering/Christiansen effect). Press under vacuum to eliminate water bands.

  • Alternative: ATR (Attenuated Total Reflectance) [1]

    • Why: High throughput, no sample prep.[1]

    • Caution: Shifts peak positions slightly to lower wavenumbers relative to transmission. Poor contact with hard crystalline powders can yield weak spectra.

Validation Workflow (Step-by-Step)
  • The "Water Check": Inspect 3500–3600 cm⁻¹. A sharp, weak band indicates free -OH (rare).[1] A broad, featureless hump suggests wet KBr.[1] Action: Dry KBr at 110°C overnight.

  • The "Carbonyl Gate":

    • Peak at 1680–1720 cm⁻¹? → Exists as Carboxylic Acid (-COOH).[1]

    • No Peak > 1650 cm⁻¹? → Check for Zwitterion (look for strong bands at 1580/1400 cm⁻¹).[1]

  • The "Amine Doublet": Look at 3300–3500 cm⁻¹.

    • Two distinct spikes? → Primary Amine (-NH2).[1][2]

    • One spike? → Secondary Amine or strong H-bonding.[1]

    • Messy/Broad? → Ammonium (

      
      ) or strong dimerization.[1]
      
Diagram: Spectral Interpretation Logic

IR_Workflow Start Start Analysis Check_1700 Check 1680-1750 cm⁻¹ (Carbonyl Region) Start->Check_1700 Has_CO Strong Peak Present Check_1700->Has_CO Yes No_CO Peak Absent Check_1700->No_CO No Acid_Confirm Confirm -COOH Check Broad OH (2500-3200 cm⁻¹) Has_CO->Acid_Confirm Zwitter_Check Check Carboxylate ν(as) ~1580 cm⁻¹ ν(s) ~1400 cm⁻¹ No_CO->Zwitter_Check Check_NH Check 3300-3500 cm⁻¹ Acid_Confirm->Check_NH Zwitter_Check->Check_NH Primary_NH Doublet Found (Primary -NH2) Check_NH->Primary_NH Broad_NH Broad Band (NH3+ or H-bond) Check_NH->Broad_NH

Caption: Decision tree for assigning functional group states based on key spectral regions.

References

  • Alkorta, I., et al. (2021).[1][3] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4299.[1] Link[1]

  • NIST Chemistry WebBook. (2023).[1] Infrared Spectrum of 3-Aminopyrazole. National Institute of Standards and Technology. Link[1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.[1] (Standard text for fundamental assignments).

  • Marín-Luna, M., et al. (2019).[1] Tautomerism and Vibrational Spectroscopy of Pyrazole Derivatives. Journal of Molecular Structure.

  • PubChem Database. (2025).[1][4] 3-Amino-1H-pyrazole-4-carboxylic acid Compound Summary. National Center for Biotechnology Information. Link[1]

Sources

Comparative

A Comparative Guide to the Crystal Structures of 4-Amino-1-Ethyl-1H-Pyrazole-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are prized for their diverse...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are prized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid framework is particularly valuable, offering a versatile platform for creating extensive libraries of compounds. The amino group at the C4 position and the carboxylic acid (or its ester/amide derivative) at the C3 position serve as critical handles for synthetic modification, while the ethyl group at the N1 position influences solubility and metabolic stability.

Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design. Single-crystal X-ray diffraction provides definitive data on molecular conformation, packing, and intermolecular interactions, such as hydrogen bonding. These details govern how a molecule interacts with its biological target and its solid-state properties, like solubility and stability. This guide provides a comparative analysis of the crystal structures of derivatives of this pyrazole scaffold, offering insights into their synthesis and structural characteristics.

General Synthetic Pathway

The synthesis of 4-aminopyrazole derivatives often follows established heterocyclic chemistry routes. A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. Modifications of this approach, or reactions involving precursors like β-ketonitriles, allow for the regioselective construction of the pyrazole ring with the desired substitution pattern.

The following diagram illustrates a generalized synthetic workflow for producing the target pyrazole derivatives.

G cluster_prep Precursor Synthesis cluster_core Core Ring Formation cluster_func Functionalization cluster_final Final Derivatives A 1,3-Dicarbonyl Precursor (e.g., β-ketoester) C Condensation & Cyclization A->C B Ethyl Hydrazine B->C D N1-Ethyl-Pyrazole-3-carboxylate Core C->D Knorr Synthesis E Nitration at C4 D->E F Reduction of Nitro Group E->F G 4-Amino-1-ethyl-1H-pyrazole- 3-carboxylic Acid Ester F->G Yields Amino Ester H Amidation / Hydrolysis G->H I Carboxamide or Carboxylic Acid Derivatives H->I

Sources

Validation

Technical Guide: UV-Vis Absorption Characteristics of Amino-Pyrazole Derivatives

Executive Summary Amino-pyrazole derivatives represent a critical scaffold in modern medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Unlike simple aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-pyrazole derivatives represent a critical scaffold in modern medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Unlike simple aromatic systems, the amino-pyrazole moiety exhibits complex photophysical behavior governed by annular tautomerism and solvatochromic sensitivity.

This guide provides a technical comparison of the UV-Vis absorption profiles of amino-pyrazoles against standard alternatives. It establishes a self-validating experimental framework for researchers to accurately determine molar extinction coefficients (


) and assess purity, bypassing common pitfalls associated with prototropic shifts.

The Chromophore System: Mechanistic Basis

To interpret the spectra, one must understand the electronic origins of the transitions. The pyrazole ring is a


-excessive heteroaromatic system.
  • Parent Pyrazole: The unsubstituted ring exhibits a primary absorption band at

    
     nm, attributed to 
    
    
    
    transitions.
  • Amino-Auxochromic Effect: The introduction of an amino group (-NH

    
    ) at the 3- or 5-position acts as a strong auxochrome. The lone pair on the exocyclic nitrogen participates in 
    
    
    
    transitions and conjugates with the ring system.
  • Result: This conjugation lowers the energy gap (

    
    ) between the HOMO and LUMO, resulting in a bathochromic (red) shift  of 20–40 nm compared to the parent ring, typically pushing the primary band into the 230–250 nm range.
    
Visualizing the Electronic Transitions

ElectronicTransitions cluster_0 Effect of Amino Substitution Ground Ground State (S0) ExcitedPi Excited State (S1) (π*) Ground->ExcitedPi High Energy (UV-C) < 210 nm LonePair Amino Lone Pair (n) LonePair->ExcitedPi Lower Energy (UV-B) ~240 nm (Bathochromic Shift)

Figure 1: Energy diagram illustrating the auxochromic effect of the amino group, facilitating lower-energy


 transitions.

Comparative Analysis: Spectral Performance

The following table contrasts amino-pyrazoles with structurally related heterocycles often encountered in drug discovery. Data represents typical values in polar protic solvents (e.g., Methanol/Ethanol).

Compound ClassTypical

(nm)
Extinction Coeff.[1][2][3] (

) (

)
Key Spectral FeatureDetection Limit (approx.)
Parent Pyrazole 203 – 2103,000 – 5,000Simple Gaussian band; weak absorption >220 nm.High

3-Aminopyrazole 235 – 245 5,000 – 8,000 Broad band; sensitive to pH and solvent H-bonding. Low

Indazole 250, 285, 2954,000 – 6,000Distinct vibronic structure (fingers) due to benzene fusion.Mid

Aryl-Aminopyrazole 280 – 32012,000 – 25,000Intense CT (Charge Transfer) band; highly conjugated.

range
Aminopyridine 230, 2903,000 – 5,000Dual band; distinct

shoulder.
Mid

Technical Insight:

  • Selectivity: Unlike Indazoles, amino-pyrazoles lack fine vibronic structure in solution. If your spectrum shows sharp "fingers" between 280-300 nm, suspect contamination with fused-ring impurities or oxidation products.

  • Sensitivity: Aryl-substituted amino-pyrazoles (common in kinase inhibitors) exhibit

    
     values 
    
    
    
    , making UV-Vis a viable method for sub-micromolar quantification.

Critical Factors Influencing Spectra

A. Tautomerism (The "Chameleon" Effect)

Amino-pyrazoles exist in dynamic equilibrium between the amino (3-NH


) and imino  forms, and annular tautomerism (1H vs 2H).
  • Observation: In non-polar solvents (Hexane), the equilibrium shifts, potentially splitting the absorption band.

  • Impact: A single compound can yield different

    
     values in different solvents, leading to false "impurity" flags in QC.
    
B. Solvatochromism

These derivatives exhibit positive solvatochromism .[4]

  • Mechanism: The excited state is more polar than the ground state. Polar solvents (DMSO, MeOH) stabilize the excited state more, lowering the transition energy.

  • Data: Expect a red shift of 5–15 nm when moving from Dichloromethane (DCM) to Methanol.

Experimental Protocol: Self-Validating Quantification

Do not rely on single-wavelength measurements. Use this protocol to validate the integrity of your amino-pyrazole data.

Workflow Diagram

Protocol Prep 1. Stock Prep (Dissolve in MeOH, 1mM) Scan1 2. Full Scan (200-400nm) Identify Lambda max Prep->Scan1 AcidCheck 3. Acidification Step (Add 10uL 0.1M HCl) Scan1->AcidCheck IsoCheck 4. Isosbestic Point Check AcidCheck->IsoCheck Decision Isosbestic Point Clear? IsoCheck->Decision Valid VALID SYSTEM Calculate Epsilon Decision->Valid Yes Invalid INVALID Suspect Decomposition or Impurity Decision->Invalid No

Figure 2: Self-validating workflow. The presence of an isosbestic point upon acidification confirms a clean two-state equilibrium (protonation) rather than degradation.

Step-by-Step Methodology
  • Baseline Correction: Use a matched pair of quartz cuvettes (

    
     cm path length). Run a solvent blank (MeOH) from 200–400 nm.
    
  • Stock Preparation: Prepare a

    
     stock solution in HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution of aggregates.
    
  • Linearity Scan: Prepare dilutions (10, 20, 40, 60, 80

    
    ). Scan each.
    
  • The Acid Test (Validation):

    • Take the

      
       sample.
      
    • Add

      
       of 
      
      
      
      HCl.
    • Observation: The amino group will protonate (

      
      ), destroying the 
      
      
      
      conjugation. The band at ~240 nm should collapse (hypsochromic shift) toward the parent pyrazole spectrum (~210 nm).
    • Success Criteria: If you overlay the neutral and acidic spectra, they must cross at a precise Isosbestic Point . If the crossing point drifts, your sample contains irreversible impurities.

References

  • Alkorta, I., et al. (2021).[5] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4299. [6]

  • Faulkner, D.J., et al. (1988). Petrosamine Revisited: Solvatochromism and Tautomerism. Preprints.org.

  • Thermo Fisher Scientific. Extinction Coefficients and Protein/Peptide Absorbance. Technical Guide.

  • NIST Chemistry WebBook. Pyrazole UV-Vis Spectrum. National Institute of Standards and Technology.[7]

  • Catalán, J., et al. (2025). Reversal in Solvatochromism and Tautomerism in Schiff Base Derivatives. PubMed.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid

As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on established best practices for handling structurally similar pyrazole derivatives and potentially hazardous chemical waste. It is imperative to treat this compound with the caution afforded to hazardous materials to mitigate risks to personnel and the environment.

Hazard Assessment and Characterization

Hazard StatementClassificationRepresentative Analogous Compounds
Harmful if swallowedAcute toxicity, oral (Category 4)Pyrazole, 1-Methyl-1H-pyrazole-3-carboxylic acid, 5-Acetyl-1H-pyrazole-3-carboxylic acid[2][4][5]
Causes skin irritationSkin corrosion/irritation (Category 2)1-Methyl-4-iodo-1H-pyrazole, 5-Iodo-1-methyl-1H-pyrazole, 3-Iodo-1-methyl-1H-pyrazole[1][2][3]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)1-Methyl-4-iodo-1H-pyrazole, 3-Iodo-1-methyl-1H-pyrazole, 1-Methyl-1H-pyrazole-3-carboxylic acid[1][2][3][4]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)1-Methyl-4-iodo-1H-pyrazole, 5-Iodo-1-methyl-1H-pyrazole, 1-Methyl-1H-pyrazole-3-carboxylic acid[1][2][4]

Regulatory Compliance

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] It is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as hazardous waste.[1] This guide is designed to meet or exceed standard regulatory requirements; however, you must consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations.[7]

Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE must be worn at all times when handling 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid waste:

  • Chemical-resistant gloves: Inspect gloves for integrity before each use.[3]

  • Safety goggles: To protect against splashes and fine particulates.

  • Laboratory coat: A full-sleeved lab coat is mandatory to protect from skin contact.

  • Respiratory protection: If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]

  • Classification: 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid waste should be classified as hazardous chemical waste.[1]

  • Segregation: Do not mix this waste with other types of waste, such as solvents, acids, or bases, unless explicitly permitted by your institution's EHS guidelines.[7][10] Store in a designated area for solid chemical waste.

Step 2: Containerization and Labeling

The integrity and clear labeling of waste containers are fundamental to safe waste management.[8][11]

  • Container Selection: Use a designated, leak-proof, and sealable container that is compatible with the chemical. The original container is often the best choice for storing waste.[11]

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid"

    • The approximate quantity of waste

    • The date the container was first used for waste accumulation

    • The name and contact information of the generating laboratory or researcher

Step 3: Storage

Proper storage of hazardous waste is essential to maintain a safe laboratory environment.[9][12]

  • Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

  • Conditions: The storage area should be away from sources of heat, ignition, and incompatible materials.[1][8] Ensure secondary containment is used to capture any potential leaks.[11]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through authorized channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][7]

  • Documentation: Complete all required waste disposal forms accurately and completely.

  • Prohibited Disposal Methods:

    • Do not dispose of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid down the drain.[1][4] This can lead to environmental contamination.

    • Do not dispose of this chemical in the regular trash.[1]

    • Do not attempt to neutralize the chemical unless you have a validated and approved protocol from your EHS office.[1]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and the spilled chemical into a sealable container.

  • Disposal: The collected spill cleanup material must be disposed of as hazardous waste, following the same procedures outlined above.[11]

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.

DisposalWorkflow Start Waste Generation: 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid Assess Hazard Assessment: Treat as Hazardous Waste Start->Assess PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Assess->PPE Segregate Segregate Waste: Solid Hazardous Chemical Waste PPE->Segregate Containerize Containerize & Label: Properly Sealed & Labeled Container Segregate->Containerize Store Store Safely: Designated Accumulation Area Containerize->Store Dispose Arrange for Disposal: Contact EHS or Licensed Contractor Store->Dispose End Proper & Compliant Disposal Dispose->End

Caption: Disposal workflow for 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid, thereby protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for any specific questions or concerns.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Westlab. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • TCI Chemicals. SAFETY DATA SHEET: Ethyl Pyrazole-3-carboxylate.
  • PubChem. ethyl 4-amino-1H-pyrazole-3-carboxylate.
  • Sigma-Aldrich. 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid cyclopentylamide.
  • MilliporeSigma. (2026, January 06). SAFETY DATA SHEET: Pyrazole.
  • Aaronchem. (2025, August 08). Safety Data Sheet: 1-Ethyl-1H-pyrazole-5-sulfonyl chloride.
  • Fisher Scientific. (2023, September 05). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-carboxylic acid.
  • Fisher Scientific. (2009, October 12). SAFETY DATA SHEET: 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: Ethyl 3-amino-1H-pyrazole-4-carboxylate.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • ChemScene. (2025, August 23). Safety Data Sheet: 5-Acetyl-1H-pyrazole-3-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
  • TCI Chemicals. (2025, June 30). SAFETY DATA SHEET: 1H-Pyrazole-3-carboxylic Acid.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • U.S. Government Publishing Office. (2023, August 09). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid

Understanding the Hazard: A Profile of Pyrazole Derivatives Pyrazole and its derivatives are a class of heterocyclic compounds widely used in pharmaceutical research. Based on available data for analogous compounds, 4-am...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard: A Profile of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds widely used in pharmaceutical research. Based on available data for analogous compounds, 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid should be handled as a potentially hazardous substance. The primary concerns associated with similar pyrazole derivatives include:

  • Acute Toxicity (Oral): Many pyrazole compounds are harmful if swallowed.

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of your experimental protocol.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure.

  • Chemical Fume Hood: All weighing and handling of powdered 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid should be conducted in a certified chemical fume hood.[2] This is the most effective way to control the inhalation of hazardous dust.

  • Ventilation: Ensure the laboratory has adequate general ventilation to reduce the concentration of any airborne contaminants.[3]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory surfaces.[4]

Personal Protective Equipment (PPE): A Step-by-Step Selection and Use Protocol

The following PPE is mandatory when handling 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid. The selection of specific PPE components is critical and should be based on a thorough risk assessment of the planned experimental procedure.

Eye and Face Protection
  • Rationale: To prevent contact with the eyes from splashes or airborne particles, which could cause serious and potentially irreversible damage.

  • Protocol:

    • Selection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection against splashes.

    • Use: In situations where there is a significant risk of splashing, such as when transferring solutions, a face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Rationale: To prevent skin contact, which can lead to irritation and potential absorption of the chemical.

  • Protocol:

    • Lab Coat: A full-length laboratory coat, preferably with elastic cuffs, should be worn at all times. This provides a removable barrier in the event of a spill.

    • Gloves: The choice of gloves is critical for adequate protection.

      • Material Selection: Nitrile gloves are a good initial choice for handling many laboratory chemicals and provide excellent protection against a variety of substances.[5] However, for prolonged or immersive contact, or when handling solutions of the compound, it is essential to consult a glove compatibility chart for the specific solvent being used. For pyrazole derivatives, which contain both amine and carboxylic acid functionalities, neoprene or butyl rubber gloves may offer enhanced protection, especially against a range of solvents.[5][6][7]

      • Glove Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use. When handling the solid compound, double-gloving can provide an extra layer of protection. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container.[8]

    • Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection
  • Rationale: To prevent the inhalation of the powdered compound, which can cause respiratory irritation.

  • Protocol:

    • Primary Reliance on Engineering Controls: A properly functioning chemical fume hood is the primary means of respiratory protection.

    • Respirator Use: In situations where engineering controls are not sufficient to control airborne concentrations, or during a large spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter should be used. All respirator users must be part of a respiratory protection program that includes medical evaluation and fit-testing.

Table 1: Summary of Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and handling solidChemical safety gogglesNitrile gloves (double-gloved recommended)Lab coat, long pants, closed-toe shoesWork in a chemical fume hood
Preparing solutionsChemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Lab coat, long pants, closed-toe shoesWork in a chemical fume hood
Transferring solutionsChemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Lab coat, long pants, closed-toe shoesWork in a chemical fume hood

Operational Plan: A Step-by-Step Handling Procedure

  • Preparation:

    • Review the safety information for 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid and all other reagents to be used.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and inspect it for integrity.

    • Prepare the designated work area by covering the surface with absorbent, plastic-backed paper.[9]

  • Handling the Solid:

    • Don all required PPE.

    • Perform all manipulations of the solid compound within the chemical fume hood.

    • Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust.[2]

    • Keep the container of the chemical closed when not in use.[2]

  • Preparing Solutions:

    • Slowly add the solid to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Decontaminate any equipment used with an appropriate solvent.

    • Wipe down the work surface in the fume hood.

    • Carefully remove and dispose of PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste generated from the handling of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all disposable items contaminated with the compound, including gloves, weigh boats, and absorbent paper, in a clearly labeled, sealed hazardous waste container.[10]

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[10] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid".[10]

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[10]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[11][12] Do not pour any waste down the drain. [10]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safety when handling 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.

Workflow for Safe Handling of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review Safety Info & Prepare Work Area PPE_Check Inspect & Don PPE Prep->PPE_Check Fume_Hood Work in Chemical Fume Hood PPE_Check->Fume_Hood Weighing Weigh/Transfer Solid Fume_Hood->Weighing Solution_Prep Prepare Solution Weighing->Solution_Prep Decon Decontaminate Equipment Solution_Prep->Decon Waste_Seg Segregate Hazardous Waste Decon->Waste_Seg PPE_Removal Properly Remove & Dispose of PPE Waste_Seg->PPE_Removal Hand_Wash Wash Hands PPE_Removal->Hand_Wash

Caption: Decision workflow for handling 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.

Conclusion

Adherence to these safety protocols is paramount for the protection of all laboratory personnel and the environment. By understanding the potential hazards and diligently following the outlined procedures for personal protective equipment, handling, and disposal, you can confidently and safely advance your research with 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid. Always prioritize safety and consult your institution's EHS department with any questions or concerns.

References

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Lab Manager. (2017, July 10). Handling and Storing Chemicals. Retrieved from [Link]

  • Unchained Labs. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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